c-Myc inhibitor 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H39N9O |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34) |
InChI Key |
ZOBWXMOIQOQDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
c-Myc G-Quadruplex Stabilization: A Therapeutic Strategy for Cancer
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its overexpression is implicated in a vast majority of human cancers.[1][2][3] Direct inhibition of the c-Myc protein has proven to be a formidable challenge. An alternative and promising therapeutic strategy is to target the transcription of the c-myc gene. The promoter region of the c-myc gene contains a guanine-rich sequence capable of folding into a secondary DNA structure known as a G-quadruplex (G4).[1][4][5] Formation of this G-quadruplex acts as a transcriptional repressor, hindering the binding of RNA polymerase and thereby downregulating c-Myc expression.[1][4] This guide explores the stabilization of the c-Myc G-quadruplex by small molecules as a viable therapeutic approach, detailing the underlying signaling pathways, key experimental validation protocols, and a summary of reported stabilizer compounds.
The c-Myc Signaling Pathway and the Role of G-Quadruplexes
The c-Myc protein is a transcription factor that dimerizes with its partner Max to bind to E-box sequences (5'-CACGTG-3') in the promoter regions of its target genes, thereby activating their transcription.[6] These target genes are involved in a myriad of cellular processes including cell cycle progression, metabolism, and protein synthesis.[7] The expression of c-Myc itself is tightly regulated by a complex network of signaling pathways, including the Ras-activated kinase cascades.[8][9]
A key regulatory element in the c-myc promoter is the nuclease hypersensitivity element III1 (NHE III1), a 27-base pair guanine-rich sequence located upstream of the P1 promoter, which controls 80-90% of the gene's transcriptional activity.[1] This region can form a parallel G-quadruplex structure that acts as a transcriptional silencer.[1][10] The stabilization of this G-quadruplex by small molecule ligands can effectively suppress c-Myc transcription, leading to reduced cellular proliferation and the induction of apoptosis in cancer cells.[1][4]
Figure 1: Simplified c-Myc signaling pathway and the inhibitory role of G-quadruplex stabilization.
Quantitative Data on c-Myc G-Quadruplex Stabilizers
A variety of small molecules have been investigated for their ability to stabilize the c-Myc G-quadruplex. Their efficacy is typically evaluated based on several parameters, including the change in melting temperature (ΔT_m) of the G-quadruplex upon ligand binding, the binding affinity (K_D), and the half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Compound Class | Compound | ΔT_m (°C) | Binding Affinity (K_D) (µM) | IC50 (µM) | Cell Line | Reference |
| Porphyrins | TMPyP4 | 21 - 27 | - | ~1 | Various | [1][10][11] |
| Acridines | BRACO-19 | - | - | - | - | [12] |
| Quindolines | - | - | - | - | - | [1] |
| Carbazole Derivatives | Carbazole-triazole 31 | - | 0.17 | 2.1 | HCT116 | [13] |
| Berberine Derivatives | 9-N-substituted derivative 21 | 29 | - | 3.1 - 6.3 | Various | [13] |
| Pyridin-dicarboxamides | 307A | - | - | ~0.35 (IC50 in PCR stop assay) | - | [10] |
| Ruthenium Complexes | Δ-3 | - | K_b = 156.8 x 10^6 M^-1 | 25.51 | MDA-MB-231 | [14] |
| Estrone Derivatives | Est-3 | >10 | - | ~20 | HepG2 | [15] |
| Natural Products | Telomestatin | ~24 | - | - | - | [11] |
Note: This table is a summary of representative data from the cited literature. Experimental conditions can vary, affecting the absolute values.
Experimental Protocols
The characterization of c-Myc G-quadruplex stabilizers involves a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of the G-quadruplex in the presence and absence of a ligand. A singly labeled oligonucleotide with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other is used. In the folded G-quadruplex state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence.
Protocol:
-
Oligonucleotide Preparation: Synthesize the c-Myc G-quadruplex-forming sequence with a 5'-fluorophore and a 3'-quencher.
-
Annealing: Anneal the oligonucleotide (typically 0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Ligand Incubation: Incubate the annealed oligonucleotide with varying concentrations of the test compound for a defined period.
-
Melting Curve Analysis: Measure the fluorescence intensity as the temperature is increased from room temperature to 95°C in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Data Analysis: Plot the normalized fluorescence versus temperature. The melting temperature (T_m) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the oligonucleotide alone from the T_m in the presence of the ligand.
Figure 2: Experimental workflow for the FRET melting assay.
Polymerase Chain Reaction (PCR) Stop Assay
This assay determines the ability of a ligand to stabilize the G-quadruplex and block the progression of Taq polymerase along a DNA template.
Protocol:
-
Template and Primer Design: Design a DNA template containing the c-Myc G-quadruplex forming sequence and a complementary reverse primer that anneals downstream.[10]
-
Reaction Mixture: Prepare a PCR reaction mixture containing the template, reverse primer, dNTPs, Taq polymerase, and PCR buffer.
-
Ligand Addition: Add varying concentrations of the test compound to the reaction mixtures.
-
PCR Amplification: Perform a limited number of PCR cycles.
-
Gel Electrophoresis: Analyze the PCR products on a denaturing polyacrylamide gel.
-
Data Analysis: The formation of a stable G-quadruplex will cause the polymerase to stall, resulting in a truncated product. The intensity of the full-length product will decrease with increasing concentrations of an effective G-quadruplex stabilizer.
Figure 3: Workflow for the PCR stop assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to the G-quadruplex.
Protocol:
-
Immobilization: Immobilize a biotinylated c-Myc G-quadruplex oligonucleotide onto a streptavidin-coated sensor chip.
-
Ligand Injection: Inject different concentrations of the test compound over the sensor surface.
-
Association and Dissociation: Monitor the change in the refractive index at the sensor surface, which corresponds to the binding (association) of the ligand to the G-quadruplex and its subsequent release (dissociation).
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to the G-quadruplex, providing a complete thermodynamic profile of the interaction.[16][17]
Protocol:
-
Sample Preparation: Prepare a solution of the c-Myc G-quadruplex oligonucleotide in the sample cell and a solution of the test compound in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the ligand solution into the sample cell containing the G-quadruplex solution.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to G-quadruplex. Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), binding constant (K_a), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Cellular Assays
To assess the biological activity of c-Myc G-quadruplex stabilizers, a series of cell-based assays are employed.
-
Luciferase Reporter Assay: A reporter construct containing the c-Myc promoter upstream of a luciferase gene is used to quantify the effect of the compounds on c-Myc transcriptional activity.[18]
-
Quantitative PCR (qPCR): Measures the levels of c-Myc mRNA in treated and untreated cancer cells to directly assess the impact on gene expression.
-
Western Blotting: Determines the levels of c-Myc protein to confirm that transcriptional repression leads to a decrease in the oncoprotein.
-
Cell Viability and Apoptosis Assays (e.g., MTT, Annexin V): Evaluate the cytotoxic and pro-apoptotic effects of the compounds on cancer cell lines.
Conclusion and Future Perspectives
The stabilization of the c-Myc G-quadruplex presents a compelling and validated strategy for the targeted therapy of a wide range of cancers. The unique secondary structure of the G-quadruplex offers a basis for the design of selective small molecule inhibitors. While significant progress has been made in identifying potent c-Myc G-quadruplex stabilizers, challenges remain in achieving high selectivity over other G-quadruplexes in the genome and in optimizing the pharmacokinetic properties of these compounds for clinical translation. Future research will likely focus on the development of novel chemical scaffolds with improved selectivity and the use of advanced drug delivery systems to enhance tumor targeting and therapeutic efficacy.
References
- 1. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Available Technologies - NCI [techtransfer.cancer.gov]
- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jeanfrancois.riou.free.fr [jeanfrancois.riou.free.fr]
- 11. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes | MDPI [mdpi.com]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
Structural Basis of c-Myc Inhibitor CX-5461 Binding to G-Quadruplex DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a non-canonical DNA secondary structure known as a G-quadruplex (G4). This G4 structure acts as a transcriptional silencer. Small molecules that can bind to and stabilize this G4 structure are of significant interest as potential cancer therapeutics, as they can effectively downregulate c-Myc expression. CX-5461 (Pidnarulex), a potent c-Myc inhibitor, has been shown to exert its anticancer effects in part through the stabilization of the c-Myc promoter G4 DNA. This technical guide provides an in-depth overview of the structural basis of CX-5461's interaction with c-Myc G4 DNA, including quantitative binding data, detailed experimental methodologies, and a visualization of the underlying molecular mechanisms.
Quantitative Data on CX-5461 and G4 DNA Interaction
The interaction between CX-5461 and G4 DNA has been characterized using various biophysical techniques. The following tables summarize the key quantitative data from FRET-melting assays and molecular dynamics simulations, providing insights into the stability and thermodynamics of the binding.
| G4 DNA Sequence | Technique | ΔTm (°C) | Reference |
| c-Myc | FRET-melting assay | ~25 | [1][2] |
| c-KIT1 | FRET-melting assay | ~27 | [1][2] |
| Human Telomeric | FRET-melting assay | ~30 | [1][2] |
| Duplex DNA | FRET-melting assay | ~10 | [1][2] |
Table 1: Stabilization of G4 DNA by CX-5461 as measured by the increase in melting temperature (ΔTm). A higher ΔTm value indicates greater stabilization of the DNA structure by the ligand.
| G4 DNA Complex | Technique | Binding Energy (kcal/mol) | Reference |
| CX-5461 - c-Myc G4 | Molecular Dynamics (MM/PBSA) | -22.0 | [1][3] |
| CX-5461 - c-KIT1 G4 | Molecular Dynamics (MM/PBSA) | -23.9 | [1][3] |
| CX-5461 - Human Telomeric G4 | Molecular Dynamics (MM/PBSA) | -28.6 | [1][3] |
| CX-5461 - Duplex DNA | Molecular Dynamics (MM/PBSA) | -15.0 | [1][3] |
Table 2: Calculated binding energies of CX-5461 to various DNA structures. More negative values indicate a more favorable binding interaction.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the interaction between CX-5461 and c-Myc G4 DNA. These protocols are based on methodologies reported in the literature.[4][5][6]
FRET-Melting Assay
This assay measures the thermal stability of fluorescently labeled G4 DNA in the presence and absence of a ligand.
1. Oligonucleotide Preparation:
-
The c-Myc G4-forming sequence is synthesized with a fluorescent donor (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.
-
The lyophilized oligonucleotide is resuspended in a buffer such as 10 mM lithium cacodylate, pH 7.2.
2. Annealing:
-
The oligonucleotide solution (typically 0.2 µM) is prepared in the presence of a cation that supports G4 formation (e.g., 10 mM KCl).
-
The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 folding.
3. Ligand Incubation:
-
CX-5461 is dissolved in DMSO to create a stock solution.
-
The ligand is added to the annealed G4 DNA solution at various concentrations (e.g., 0.5 to 10 µM). A control sample with DMSO alone is also prepared.
4. Thermal Denaturation:
-
The fluorescence of the samples is monitored using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
The temperature is increased from 25°C to 95°C at a rate of 0.5°C/min.
-
The fluorescence is recorded at each temperature increment.
5. Data Analysis:
-
The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence versus temperature. The peak of this plot corresponds to the Tm.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G4 DNA alone from the Tm in the presence of CX-5461.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of the G4 DNA and observe any changes upon ligand binding.
1. Sample Preparation:
-
A solution of the c-Myc G4 oligonucleotide (e.g., 5 µM) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
The DNA is annealed as described for the FRET-melting assay.
-
A stock solution of CX-5461 is prepared in an appropriate solvent (e.g., DMSO).
2. Spectral Acquisition:
-
CD spectra are recorded on a spectropolarimeter at room temperature.
-
Spectra are typically scanned from 320 nm to 220 nm in a 1 cm path-length cuvette.
-
A baseline spectrum of the buffer alone is recorded and subtracted from the sample spectra.
3. Titration Experiment:
-
Aliquots of the CX-5461 stock solution are added to the G4 DNA solution to achieve a range of ligand-to-DNA molar ratios.
-
A CD spectrum is recorded after each addition and equilibration.
4. Data Analysis:
-
Changes in the CD signal, particularly around 264 nm (characteristic of parallel G4 structures), indicate an interaction between CX-5461 and the G4 DNA.
-
The data can be used to determine the binding stoichiometry and affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the G4 DNA and its complex with CX-5461.
1. Sample Preparation:
-
The c-Myc G4 oligonucleotide is synthesized, often with 15N or 13C isotopic labeling for more detailed structural studies.
-
The DNA is dissolved in a buffered solution (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM.
-
The sample is annealed to form the G4 structure.
2. NMR Titration:
-
A 1D 1H NMR spectrum of the G4 DNA is acquired to observe the imino protons, which are characteristic of G-tetrad formation.
-
A concentrated stock solution of CX-5461 is prepared and added stepwise to the NMR sample.
-
1D 1H NMR spectra are recorded after each addition.
3. Structural Analysis:
-
Chemical shift perturbations of the imino protons upon addition of CX-5461 indicate the binding site of the ligand on the G4 structure.
-
For a detailed structural determination, 2D NMR experiments (e.g., NOESY, HSQC) are performed on a sample containing a stoichiometric amount of the ligand and the G4 DNA.
-
The distance and dihedral angle restraints derived from the NMR data are used to calculate a 3D structure of the complex.
Signaling Pathways and Mechanisms
The stabilization of the c-Myc promoter G4 by CX-5461 leads to the repression of c-Myc transcription. This process involves the interplay of several proteins that either promote G4 formation (and thus repression) or G4 unfolding (and thus activation).
Figure 1: Regulation of c-Myc Transcription by G4 DNA. This diagram illustrates the dynamic equilibrium between the transcriptionally active duplex DNA and the silenced G4 DNA structure in the c-Myc promoter. CX-5461 and the protein Nucleolin stabilize the G4 conformation, leading to transcriptional repression. Conversely, the helicase NM23-H2 promotes the unfolding of the G4 structure, favoring transcription.
Experimental Workflow
The determination of the structural basis for CX-5461's activity follows a logical progression of experiments, from initial screening to high-resolution structural studies.
Figure 2: Experimental Workflow. This flowchart outlines the typical experimental pipeline for characterizing a G4-binding ligand like CX-5461, starting from initial biophysical characterization to in vivo validation.
Conclusion
The c-Myc inhibitor CX-5461 represents a promising therapeutic agent that targets a unique DNA secondary structure to modulate gene expression. Its ability to selectively stabilize the G-quadruplex in the c-Myc promoter provides a clear mechanism for its anticancer activity. The combination of biophysical techniques such as FRET, CD, and NMR, complemented by computational approaches like molecular dynamics, has been instrumental in elucidating the structural basis of this interaction. This comprehensive understanding is crucial for the rational design of next-generation G4-stabilizing molecules with improved efficacy and selectivity for the treatment of c-Myc-driven cancers.
References
- 1. ERIC - EJ1159583 - Circular Dichroism of G-Quadruplex: A Laboratory Experiment for the Study of Topology and Ligand Binding, Journal of Chemical Education, 2017-Nov [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Dynamics Study on the Binding of an Anticancer DNA G-Quadruplex Stabilizer, CX-5461, to Human Telomeric, c-KIT1, and c-Myc G-Quadruplexes and a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of c-Myc Inhibitor 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of c-Myc inhibitor 13, also identified as compound A6. This inhibitor represents a class of molecules that target the c-Myc oncogene, a critical regulator of cellular proliferation and a key target in cancer therapy. The primary mechanism of action for inhibitor 13 is the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, leading to the inhibition of its transcription.
Data Presentation
While specific quantitative in vitro characterization data for this compound (compound A6) is not publicly available in the form of IC50 or Ki values from biochemical and cellular assays, this section outlines the typical data generated for such an inhibitor. The following tables represent the expected data structure for a thorough in vitro characterization.
Table 1: Biochemical Assays
| Assay Type | Target | Endpoint | Inhibitor 13 (Compound A6) | Control Compound |
| FRET-based Melting Assay | c-Myc G-quadruplex DNA | ΔTm (°C) | Data not available | Data not available |
| Thioflavin T (ThT) Assay | c-Myc G-quadruplex DNA | Fluorescence Intensity | Data not available | Data not available |
| Surface Plasmon Resonance (SPR) | c-Myc G-quadruplex DNA | K D (μM) | Data not available | Data not available |
| Polymerase Stop Assay | c-Myc promoter template | IC50 (μM) | Data not available | Data not available |
Table 2: Cellular Assays
| Assay Type | Cell Line | Endpoint | Inhibitor 13 (Compound A6) | Control Compound |
| Cell Proliferation (e.g., MTT, CellTiter-Glo) | Cancer cell lines (e.g., HeLa, Burkitt's lymphoma) | IC50 (μM) | Data not available | Data not available |
| qRT-PCR | Cancer cell lines | c-Myc mRNA levels | Data not available | Data not available |
| Western Blot | Cancer cell lines | c-Myc protein levels | Data not available | Data not available |
| Luciferase Reporter Assay | Cells with c-Myc promoter-reporter construct | IC50 (μM) | Data not available | Data not available |
| Chromatin Immunoprecipitation (ChIP) | Cancer cell lines | RNA Pol II occupancy at c-Myc promoter | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of c-Myc G-quadruplex stabilizing inhibitors like inhibitor 13.
FRET-based G-quadruplex Melting Assay
Principle: This assay measures the thermal stability of the G-quadruplex DNA in the presence of a ligand. A dual-labeled oligonucleotide that forms a G-quadruplex is used, where a fluorophore and a quencher are at opposite ends. In the folded state, the fluorescence is quenched. Upon melting, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Synthesize a DNA oligonucleotide corresponding to the G-quadruplex forming region of the c-Myc promoter, labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.
-
Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) to form the G-quadruplex structure.
-
In a 96-well plate, incubate the pre-formed G-quadruplex with varying concentrations of this compound.
-
Use a real-time PCR machine to monitor the fluorescence intensity as the temperature is increased from room temperature to 95°C in increments of 1°C per minute.
-
The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence versus temperature. The change in melting temperature (ΔTm) in the presence of the inhibitor indicates its stabilizing effect.
Polymerase Stop Assay
Principle: This assay determines if a ligand-stabilized G-quadruplex can block the progression of a DNA polymerase.
Protocol:
-
Design a DNA template containing the c-Myc G-quadruplex forming sequence.
-
Anneal a radiolabeled or fluorescently labeled primer upstream of the G-quadruplex sequence.
-
In separate reactions, incubate the primer-template duplex with varying concentrations of this compound in a buffer containing potassium ions to facilitate G-quadruplex formation.
-
Initiate the polymerase extension reaction by adding a DNA polymerase (e.g., Taq polymerase) and dNTPs.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reactions and analyze the products on a denaturing polyacrylamide gel.
-
The intensity of the band corresponding to the polymerase stopping at the G-quadruplex site is quantified. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the full-length product formation.
Cell Proliferation Assay (MTT)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells known to have high c-Myc expression (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
Principle: This technique quantifies the amount of c-Myc messenger RNA (mRNA) in cells treated with the inhibitor.
Protocol:
-
Treat cells with this compound for a defined period.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in c-Myc mRNA expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of c-Myc inhibitors.
Caption: c-Myc Signaling Pathway and Inhibition.
Navigating the Inhibition of a Master Oncogene: A Technical Guide to c-Myc Inhibitors 13 and 10058-F4
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a pivotal regulator of cellular proliferation, differentiation, and apoptosis, is implicated in the pathogenesis of a vast array of human cancers. Its role as a master transcriptional amplifier has made it a highly sought-after, yet challenging, therapeutic target. This technical guide provides an in-depth analysis of two distinct small molecule inhibitors of c-Myc: the G-quadruplex stabilizer, c-Myc inhibitor 13, and the well-characterized c-Myc-Max dimerization inhibitor, 10058-F4. This document will delineate their disparate mechanisms of action, summarize available quantitative data, detail experimental protocols for their evaluation, and visualize their impact on oncogenic signaling pathways.
Distinguishing Between Two Key c-Myc Inhibitors
It is crucial to differentiate between this compound and 10058-F4, as they target c-Myc through fundamentally different mechanisms.
-
This compound (Compound A6): This molecule acts as a transcriptional inhibitor by selectively binding to and stabilizing G-quadruplex structures in the promoter region of the c-Myc gene.[1][2][3][4] This stabilization impedes transcriptional machinery, thereby reducing the expression of c-Myc mRNA and protein.[1][2][3][4]
-
10058-F4: This well-studied inhibitor functions by preventing the crucial protein-protein interaction between c-Myc and its obligate binding partner, Max.[5][6][7] The c-Myc/Max heterodimer is essential for binding to E-box DNA sequences and activating the transcription of target genes.[7] By disrupting this dimerization, 10058-F4 effectively abrogates the transcriptional activity of c-Myc.[5][6][7]
Due to a greater wealth of publicly available data for 10058-F4, this guide will focus predominantly on its properties and effects, while providing a concise summary of the current understanding of this compound.
This compound (Compound A6): A Transcriptional Approach
This compound represents a targeted strategy to downregulate c-Myc expression at the genetic level.
Mechanism of Action
The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into non-canonical DNA structures known as G-quadruplexes (G4).[8] The formation of these structures can act as a transcriptional repressor.[8] this compound selectively binds to and stabilizes these G4 structures, thereby inhibiting G4-associated c-Myc transcription.[1][2][3][4] One study suggests that its mechanism may also involve binding to ribosomal DNA G4s, which leads to a redistribution of nucleolin and subsequent inhibition of c-Myc transcription.[9]
Quantitative Data
Detailed quantitative data, such as IC50 values across a broad range of cancer cell lines, for this compound are not as extensively documented in publicly accessible literature as those for 10058-F4.
Experimental Protocols
-
G-Quadruplex Stability Assays: Techniques such as circular dichroism (CD) spectroscopy and fluorescence resonance energy transfer (FRET) melting assays could be employed to quantify the stabilizing effect of the inhibitor on c-Myc G-quadruplex DNA.
-
Reporter Gene Assays: A luciferase reporter assay with a construct containing the c-Myc promoter region could be used to measure the inhibitor's effect on transcriptional activity.
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting would be essential to determine the downstream effect of the inhibitor on c-Myc mRNA and protein levels, respectively.
Signaling Pathway
The primary signaling pathway affected by this compound is the direct transcriptional regulation of the c-Myc gene itself.
Caption: Mechanism of this compound.
10058-F4: A Comprehensive Analysis of a c-Myc-Max Dimerization Inhibitor
10058-F4 is a cell-permeable small molecule that has been extensively used as a tool compound to study the biological consequences of c-Myc inhibition.[7][10]
Mechanism of Action
10058-F4 selectively binds to the c-Myc basic helix-loop-helix zipper (bHLHZip) domain, a region critical for its heterodimerization with Max.[7] This binding prevents the formation of the functional c-Myc-Max complex, thereby inhibiting its ability to bind to DNA and activate the transcription of a multitude of target genes involved in cell cycle progression, metabolism, and apoptosis.[5][7]
Quantitative Data: In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 10058-F4 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| REH | Acute Lymphoblastic Leukemia | 400 | Metabolic Activity | [5] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | Metabolic Activity | [5] |
| Human Acute Myeloid Leukemia Cells | Acute Myeloid Leukemia | 100 | Cell Cycle Arrest, Apoptosis, Differentiation | [10] |
| Neuroblastoma Cells (N-Myc overexpressing) | Neuroblastoma | 50 | Cell Cycle Arrest, Apoptosis, Differentiation | [10] |
Experimental Protocols
This protocol is adapted from methodologies described for assessing the effect of 10058-F4 on the metabolic activity of leukemia cells.[5]
-
Cell Plating: Plate cells in 96-well plates at a density of 1 x 10^5 cells/mL for cell lines or 5 x 10^5 cells/mL for primary leukemic cells.
-
Treatment: Treat the cells in triplicate with various concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM).
-
Incubation: Incubate the plates at 37°C for a specified time period (e.g., 72 hours).
-
MTT Addition: At the desired time point, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plates at 37°C for 3 hours.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO lysis buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Assess the number of viable cells by calculating the percentage of absorbance of treated cells relative to that of solvent-treated control cells.
This protocol is based on general procedures for detecting apoptosis induced by 10058-F4.
-
Cell Treatment: Treat cells with the desired concentrations of 10058-F4 for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
This protocol provides a general framework for evaluating the in vivo efficacy of 10058-F4 in a mouse xenograft model.[7]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., DU145 or PC-3 prostate cancer cells) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer 10058-F4 or vehicle control to the mice via an appropriate route (e.g., intravenous injection). The dosage and frequency will need to be optimized.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for apoptotic markers).
Signaling Pathways and Cellular Effects
10058-F4 instigates a cascade of downstream events following the inhibition of c-Myc-Max dimerization, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling Cascade of 10058-F4.
The inhibition of c-Myc-Max leads to several key cellular outcomes:
-
Cell Cycle Arrest: 10058-F4 induces cell cycle arrest, primarily at the G0/G1 phase.[5][6] This is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[5][6]
-
Induction of Apoptosis: The inhibitor promotes apoptosis through the mitochondrial pathway.[5][6] This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome C and the activation of caspases 3, 7, and 9.[5][6]
-
Myeloid Differentiation: In acute myeloid leukemia (AML) cells, 10058-F4 has been shown to induce myeloid differentiation.[5][6]
-
Downregulation of hTERT: Treatment with 10058-F4 can lead to the downregulation of human telomerase reverse transcriptase (hTERT) at the transcriptional level.[6]
-
Chemosensitization: 10058-F4 can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and cisplatin.[6]
In Vivo Pharmacokinetics and Efficacy of 10058-F4
While 10058-F4 shows promise in vitro, its in vivo application has been challenging.
| Parameter | Value | Notes | Reference |
| Peak Plasma Concentration | ~300 µM | Observed at 5 minutes after a single IV dose. | [5][6] |
| Terminal Half-life | ~1 hour | [5][6] | |
| Tissue Distribution | Highest in fat, lung, liver, and kidney. | Peak tumor concentrations are significantly lower than peak plasma concentrations. | [5][6] |
| In Vivo Antitumor Activity | No significant inhibition of tumor growth. | Observed after IV treatment of mice with 20 or 30 mg/kg. | [5][6] |
The rapid metabolism and low tumor concentration of 10058-F4 have limited its efficacy in preclinical in vivo models.[10]
Conclusion
This compound and 10058-F4 represent two distinct and valuable tools for probing the function of the c-Myc oncogene. While this compound offers a novel transcriptional inhibition strategy by stabilizing G-quadruplexes, the wealth of available data for 10058-F4 provides a more comprehensive understanding of the cellular consequences of disrupting c-Myc-Max dimerization. The detailed information on 10058-F4, including its mechanism, quantitative effects, and established experimental protocols, makes it an invaluable resource for cancer researchers. However, the limited in vivo efficacy of 10058-F4 highlights the ongoing challenges in translating c-Myc inhibitors into clinical therapies. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and exploring novel delivery strategies to effectively target c-Myc in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-MYC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-Myc inhibitor 13_TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. baxinhibitor.com [baxinhibitor.com]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Identifying Novel c-Myc G-quadruplex Stabilizing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and characterization of novel small molecules that stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene. Targeting this non-canonical DNA structure presents a promising therapeutic avenue for cancers characterized by c-Myc overexpression.
Introduction: The c-Myc G-Quadruplex as a Therapeutic Target
The c-Myc proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis. Its overexpression is implicated in a wide range of human cancers. The promoter region of the c-Myc gene contains a nuclease-hypersensitive element (NHE III1) rich in guanine residues. This region can fold into a G-quadruplex (G4) structure, a four-stranded helical arrangement of guanine tetrads stabilized by Hoogsteen hydrogen bonds and a central cation.[1] Formation of the G-quadruplex structure acts as a transcriptional repressor, silencing c-Myc expression.[2] Small molecules that can bind to and stabilize this G-quadruplex conformation can therefore downregulate c-Myc transcription, offering a targeted approach to cancer therapy.[2][3]
The c-Myc Signaling Pathway and G-Quadruplex Intervention
The c-Myc protein is a transcription factor that forms a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[4] This signaling cascade promotes cell cycle progression and proliferation. The formation of a G-quadruplex in the c-Myc promoter physically obstructs the binding of transcription factors, thus inhibiting the initiation of transcription. Stabilizing this G4 structure with a small molecule ligand enhances this repressive effect.
Caption: c-Myc signaling pathway and the mechanism of G-quadruplex stabilization.
Experimental Workflow for Compound Identification
The discovery of novel c-Myc G-quadruplex stabilizing compounds typically follows a multi-step workflow, beginning with high-throughput screening and culminating in in vivo validation.
Caption: Experimental workflow for identifying c-Myc G4 stabilizing compounds.
Quantitative Data of Selected c-Myc G-Quadruplex Stabilizers
The following tables summarize the quantitative data for various classes of compounds that have been reported to stabilize the c-Myc G-quadruplex.
Table 1: Thermal Shift and Cytotoxicity Data
| Compound Class | Example Compound | ΔTm (°C) | IC50 (µM) | Cell Line |
| Indoloquinolines | Compound 7 | 17 | 3.1 | RAJI |
| Indoloquinolines | Compound 10 | 13-22 | 0.02-5.53 | A549 |
| Porphyrins | TMPyP4 | 17.2 | - | - |
| Carbazoles | Cz-1 | 15.8 | 3.2-3.4 | HeLa, HCT116 |
| Carbazole-Triazoles | Compound 31 | - | 2.1 | HCT116 |
| Imidazole-Purines | Compound 24 | 12.8 | - | Jurkat |
| Quinazolines | QPB-15e | >10 | - | - |
| Ruthenium Complexes | RuBr | - | - | KBM5-T315I |
| Estrone Derivatives | Est-3 | 11-13 | 5.0-5.2 | HeLa, HepG2 |
| Indolylmethyleneindanone | InEt2/InPr2 | up to 24 | ~2 (PCR stop) | - |
Note: ΔTm values can vary depending on the specific assay conditions. IC50 values are for cell proliferation unless otherwise noted.
Table 2: Binding Affinity Data
| Compound Class | Example Compound | KD (µM) | EC50 (µM, FID) |
| Carbazole-Triazoles | Compound 31 | 0.17 | - |
| Phenanthrolines | Compound 3 | - | 0.87 |
| Indolylmethyleneindanone | InEt2/InPr2 | 10-5 - 10-6 M-1 (Ka) | - |
Detailed Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of the G-quadruplex in the presence of a potential ligand. An increase in the melting temperature (Tm) indicates stabilization.
-
Oligonucleotide: A single-stranded DNA sequence corresponding to the c-Myc promoter region (e.g., Pu27: 5'-TGAGGGTGGGTAGGGTGGGTAA-3') is labeled at the 5' end with a fluorophore (e.g., FAM) and at the 3' end with a quencher (e.g., TAMRA).[5]
-
Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.[6]
-
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide (typically 0.2 µM) in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G-quadruplex formation.
-
Add the test compound at various concentrations to the oligonucleotide solution.
-
Measure the fluorescence intensity as the temperature is increased from 25°C to 95°C in a real-time PCR machine.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded, resulting in a significant increase in fluorescence. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the compound.
-
PCR Stop Assay
This assay determines if a compound can stabilize the G-quadruplex structure sufficiently to block the progression of Taq polymerase during a PCR reaction.
-
Template: A single-stranded DNA template containing the c-Myc G-quadruplex forming sequence (e.g., Pu22myc). A mutated sequence that cannot form a G-quadruplex (e.g., Pu22mu) is used as a negative control.[7]
-
Buffer: Standard PCR buffer (e.g., 20 mM Tris-HCl, pH 9.5, 20 mM CsCl, 2.5 mM MgCl2, 5% DMSO) supplemented with KCl to promote G-quadruplex formation.[8]
-
Procedure:
-
Set up PCR reactions containing the template DNA, primers, dNTPs, Taq polymerase, and varying concentrations of the test compound.
-
Perform a standard PCR amplification protocol.
-
Analyze the PCR products by agarose gel electrophoresis.
-
A decrease in the amount of the full-length PCR product in the presence of the compound indicates that the stabilized G-quadruplex has arrested the polymerase. The IC50 is the concentration of the compound that reduces the amount of the full-length product by 50%.[9]
-
Dual-Luciferase Reporter Assay
This cell-based assay measures the effect of a compound on the transcriptional activity of the c-Myc promoter.
-
Plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of the c-Myc promoter containing the NHE III1 region.
-
A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.[10]
-
-
Cell Line: A suitable human cancer cell line (e.g., HeLa, HCT116).
-
Procedure:
-
Co-transfect the cells with the firefly and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with varying concentrations of the test compound.
-
After another 24-48 hours, lyse the cells and measure the activities of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.[10][11]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the compound indicates repression of c-Myc promoter activity.
-
Logical Relationships in Compound Identification
The successful identification of a c-Myc G-quadruplex stabilizing compound relies on a logical progression of experiments that confirm its mechanism of action.
Caption: Logical flow of evidence for a c-Myc G4 stabilizing compound.
Conclusion
The stabilization of the c-Myc promoter G-quadruplex is a validated and promising strategy for the development of targeted anticancer therapeutics. This guide has outlined the key methodologies and a systematic workflow for the identification and characterization of novel c-Myc G-quadruplex stabilizing compounds. A combination of biophysical, biochemical, and cell-based assays is crucial to validate the mechanism of action and to identify lead compounds with potent and selective activity for further preclinical and clinical development.
References
- 1. Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Stabilization of the c-myc gene promoter quadruplex by specific ligands' inhibitors of telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]
Methodological & Application
Application Notes and Protocols for c-Myc Inhibitor 13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1] Direct inhibition of c-Myc has emerged as a promising therapeutic strategy. c-Myc inhibitor 13, also known as compound A6, is a small molecule inhibitor that targets c-Myc transcription.[2] Its mechanism of action involves the selective stabilization of the G-quadruplex (G4) structure in the promoter region of the c-Myc gene, leading to the suppression of its transcription.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.
Mechanism of Action
This compound functions by binding to and stabilizing a G-quadruplex structure formed in a guanine-rich sequence within the nuclease hypersensitive element (NHE) III1 of the c-Myc promoter.[3][4] This stabilization acts as a transcriptional repressor, hindering the binding of transcription factors and RNA polymerase, thereby downregulating c-Myc expression at the mRNA and protein levels.[5][6] The subsequent decrease in c-Myc protein levels disrupts downstream signaling pathways, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[7][8]
Data Presentation
The following table summarizes the cytotoxic activity of various c-Myc G-quadruplex stabilizing inhibitors in different cancer cell lines. While specific IC50 values for this compound (A6) are not publicly available, this data provides a reference for the expected potency of this class of compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indoloquinoline derivative | Raji | Burkitt's Lymphoma | 4.7 | [3] |
| Indoloquinoline derivative | Various cancer cell lines | Various | 0.02 - 5.53 | [3] |
| Quinazoline derivative (Sysu-ID-01) | Human liver cancer cells | Liver Cancer | Not specified | [3] |
| Imidazole derivative | Various cancer cell lines | Various | ~1 | [3] |
| B13 | HT29 | Colorectal Cancer | 0.29 | [9] |
| B13 | HCT116 | Colorectal Cancer | 0.64 | [9] |
| IZTZ-1 | Melanoma cells | Melanoma | 2.2 | [10] |
| Cz-1 | HCT116 | Colorectal Cancer | 2.1 | [10] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Cell Lines: This protocol is applicable to a wide range of cancer cell lines known to overexpress c-Myc. It is recommended to select cell lines with documented c-Myc dependency for initial experiments.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO
2. -
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Analysis of c-Myc Gene and Protein Expression
This protocol assesses the effect of this compound on the transcription and translation of the c-Myc gene.
A. Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Levels
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: Treat cells with this compound for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for c-Myc and the housekeeping gene.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in c-Myc mRNA expression in treated cells compared to untreated controls.
B. Western Blotting for c-Myc Protein Levels
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies against c-Myc and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for a desired duration (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative change in c-Myc protein levels.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated controls.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. c-MYC and HIF1α promoter G-quadruplexes dependent metabolic regulation mechanism of berberine in colon cancer - Wen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Delivery of c-Myc Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1] Direct inhibition of c-Myc has been a long-sought therapeutic strategy. c-Myc inhibitor 13, also known as compound A6, is a small molecule that acts as a transcriptional inhibitor of c-Myc.[2] Its mechanism of action involves the selective stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc gene, which represses its transcription.[2][3] Effective cellular and intracellular delivery of this compound is paramount to achieving its therapeutic potential.
These application notes provide an overview of potential cellular delivery methods for this compound and detailed protocols for the formulation, delivery, and evaluation of this compound in a research setting. Given the limited publicly available data specifically for "this compound," the protocols and quantitative data presented are based on established methods for the delivery and analysis of other small molecule c-Myc G-quadruplex stabilizers.
c-Myc Signaling Pathway and Inhibition
The c-Myc protein is a transcription factor that forms a heterodimer with Max, binds to E-box sequences in the promoters of target genes, and recruits co-activators to drive the expression of genes involved in cell cycle progression, metabolism, and protein synthesis.[1] Stabilization of the G-quadruplex in the c-Myc promoter by inhibitors like compound 13 prevents the transcriptional machinery from accessing the DNA, thus downregulating c-Myc expression.
Caption: c-Myc signaling pathway and the mechanism of action of this compound.
Cellular Delivery Strategies
Due to the intracellular target of this compound (the nucleus), efficient delivery across the cell membrane is crucial. Standard passive diffusion may be limited depending on the physicochemical properties of the compound. Advanced delivery systems can enhance solubility, stability, and cellular uptake.
Nanoparticle-Based Delivery
Nanoparticles (NPs) can encapsulate hydrophobic small molecules like many G-quadruplex stabilizers, improving their aqueous solubility and enabling cellular uptake through endocytosis.[4] Both lipid-based and polymeric nanoparticles are suitable carriers.
Caption: Workflow for nanoparticle-mediated delivery of this compound.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[5] For a likely hydrophobic molecule like this compound, it would partition into the lipid bilayer. Surface modification of liposomes with targeting ligands (e.g., antibodies, peptides) can enhance delivery to specific cancer cells.
Quantitative Data Summary
The following tables summarize representative quantitative data for the cellular effects of small molecule c-Myc G-quadruplex stabilizers. This data is provided as a reference for expected outcomes when working with this compound.
Table 1: In Vitro Cytotoxicity of Representative c-Myc G-Quadruplex Stabilizers
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| QPB-15e | SMMC-7721 | MTT | 3.12 | [6] |
| IZTZ-1 | Melanoma | Proliferation | 2.2 | [7] |
| Compound 15 | Cancer cells | Viability | ~1 | [8] |
| Compound 21 | HL60 | MTT | 4 | [8] |
| Compound 36 | Cancer cells | Viability | 2-6 | [8] |
Table 2: c-Myc Expression Downregulation by Representative G-Quadruplex Stabilizers
| Compound | Cell Line | Time (h) | Concentration (µM) | c-Myc mRNA Reduction (%) | c-Myc Protein Reduction (%) | Reference |
| JQ1 | MM.1S | 8 | 0.5 | ~75 | Not specified | [9] |
| Compound 24 | Jurkat | 24 | 25 | 66 | Not specified | [8] |
| HCI-2509 | PC3 | 24 | 1 | Significant | Significant | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs using a nanoprecipitation method, suitable for encapsulating hydrophobic small molecules.[11]
Materials:
-
This compound
-
Lipid mixture (e.g., lecithin, cholesterol, DSPE-PEG2000 in a specific molar ratio)
-
Organic solvent (e.g., ethanol, acetone)
-
Aqueous phase (e.g., ultrapure water, PBS)
-
Magnetic stirrer
-
Vortex mixer
-
Rotary evaporator (optional)
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Organic Phase: Dissolve this compound and the lipid mixture in the organic solvent. Vortex until a clear solution is obtained.
-
Nanoprecipitation: Heat the aqueous phase to a temperature above the melting point of the lipids. While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise.
-
Formation of Nanoparticles: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid and encapsulation of the inhibitor, forming a nanoparticle suspension.
-
Solvent Removal: If a volatile organic solvent is used, it can be removed using a rotary evaporator under reduced pressure.
-
Sonication: To reduce the particle size and improve homogeneity, sonicate the nanoparticle suspension using a probe sonicator (e.g., 5 minutes, 40% amplitude, pulse on/off cycles) or a bath sonicator.
-
Sterilization: Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Use Laser Doppler Velocimetry.
-
Encapsulation Efficiency (EE%): Separate the free drug from the LNPs by ultracentrifugation. Measure the concentration of the free drug in the supernatant and the total drug amount. Calculate EE% as: ((Total Drug - Free Drug) / Total Drug) * 100.
-
Protocol 2: Cellular Delivery and Uptake of LNP-formulated this compound
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
LNP-formulated this compound
-
Free this compound (as control)
-
PBS
-
96-well or 6-well plates
-
Flow cytometer or fluorescence microscope (if a fluorescently labeled inhibitor or nanoparticle is used)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of LNP-formulated inhibitor or free inhibitor. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 4, 12, or 24 hours).
-
Uptake Analysis (Qualitative): If using fluorescently labeled components, wash the cells with PBS and visualize the cellular uptake using fluorescence microscopy.
-
Uptake Analysis (Quantitative):
-
Wash the cells thoroughly with cold PBS to remove extracellular inhibitor/LNPs.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of the inhibitor using a suitable analytical method such as HPLC or LC-MS/MS, if a standard curve is available.
-
Alternatively, for fluorescently labeled LNPs, quantify the fluorescence intensity per cell using flow cytometry.[12]
-
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol determines the cell viability after treatment with this compound.[13]
Materials:
-
Cells treated as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
After the incubation period with the inhibitor, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 4: Analysis of c-Myc mRNA Expression by Quantitative RT-PCR (qRT-PCR)
This protocol quantifies the downregulation of c-Myc gene expression.[10][14]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for c-Myc and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Protocol 5: Analysis of c-Myc Protein Levels by Western Blot
This protocol assesses the reduction in c-Myc protein levels.[15][16]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-c-Myc antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative reduction in c-Myc protein levels.
Conclusion
The successful cellular delivery of this compound is a critical step in harnessing its therapeutic potential. The use of nanoparticle and liposomal delivery systems offers promising strategies to overcome challenges such as poor solubility and cellular uptake. The provided protocols offer a framework for the formulation, delivery, and comprehensive evaluation of this compound in a preclinical research setting. Careful characterization of the delivery vehicle and rigorous assessment of the biological effects are essential for the development of this and other c-Myc targeting agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. biomol.com [biomol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent tripodal G-quadruplex DNA binders and their efficient delivery to cancer cells by aptamer functionalised liposomes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azonano.com [azonano.com]
- 12. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Designing a PCR Stop Assay for G-Quadruplex Stabilizing Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key genomic regions, including telomeres and oncogene promoters.[1][2] The formation and stabilization of G4s can modulate fundamental cellular processes such as DNA replication, transcription, and telomere maintenance.[1][2][3] Consequently, small molecules that can selectively bind to and stabilize G-quadruplexes are being actively investigated as potential therapeutic agents, particularly in oncology.[3][4]
The Polymerase Chain Reaction (PCR) stop assay is a robust and straightforward method to identify and characterize G-quadruplex stabilizing ligands.[4][5] The principle of this assay is based on the observation that a DNA polymerase is stalled when it encounters a stable G-quadruplex structure on a single-stranded DNA template, leading to a truncated product.[1][2] By stabilizing the G-quadruplex, a ligand enhances this polymerase arrest, resulting in a decrease in the full-length PCR product and an increase in the shorter, stopped product.[6][7] This application note provides detailed protocols for designing and performing a PCR stop assay to screen and evaluate G-quadruplex stabilizing ligands.
Principle of the PCR Stop Assay
The PCR stop assay relies on the ability of a G-quadruplex structure to impede the progression of DNA polymerase during DNA synthesis. In the presence of a G-quadruplex-forming sequence within a DNA template, the polymerase will pause or stop at the 3'-end of the G4 structure.[1][2] The addition of a G-quadruplex stabilizing ligand enhances the stability of the G4 structure, leading to a more pronounced and quantifiable polymerase stop.[4][7] The assay typically involves a forward primer containing the G-quadruplex forming sequence and a reverse primer that is complementary to a downstream region.[5] The amount of full-length PCR product is inversely proportional to the stabilizing effect of the ligand on the G-quadruplex.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow of the PCR stop assay and the underlying mechanism of action.
Caption: Workflow of the PCR stop assay.
Caption: Mechanism of G4 ligand-induced PCR stoppage.
Detailed Experimental Protocols
Materials and Reagents
-
Oligonucleotides:
-
Forward primer containing the G-quadruplex forming sequence (e.g., from a human telomere or an oncogene promoter like c-MYC).
-
Reverse primer.
-
Control template lacking the G-quadruplex sequence.
-
-
DNA Polymerase: Taq DNA polymerase is commonly used.[7]
-
Deoxynucleotide Triphosphates (dNTPs): Equimolar mix of dATP, dCTP, dGTP, and dTTP.
-
PCR Buffer: Standard Taq polymerase buffer (typically contains Tris-HCl, KCl, MgCl2).
-
G-quadruplex Stabilizing Ligands: Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Cations: KCl or NaCl to promote G-quadruplex formation.[4]
-
Loading Dye: Formamide-based loading dye for denaturing gels.
-
Polyacrylamide Gel Electrophoresis (PAGE) materials: Acrylamide/bis-acrylamide solution, urea, ammonium persulfate (APS), tetramethylethylenediamine (TEMED), TBE buffer.
-
Visualization: SYBR Gold or other nucleic acid stain, or radiolabeling (e.g., γ-³²P-ATP) of the primer.
Protocol: PCR Stop Assay
-
Primer and Template Preparation:
-
Resuspend lyophilized primers and templates in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of primers at 10 µM.
-
For assays using radiolabeled primers, label the 5' end of the reverse primer with γ-³²P-ATP using T4 polynucleotide kinase.
-
-
Reaction Setup:
-
Prepare a master mix containing all reaction components except the ligand. A typical 25 µL reaction mixture is as follows:
Component Final Concentration 5x PCR Buffer 1x dNTP mix 200 µM each Forward Primer (G4-containing) 0.2-1 µM Reverse Primer 0.2-1 µM Taq DNA Polymerase 1-2.5 units KCl 50-100 mM | Nuclease-free water | to 25 µL |
-
Aliquot the master mix into PCR tubes.
-
Add the G-quadruplex stabilizing ligand at various concentrations to the respective tubes. Include a no-ligand control and a solvent control (e.g., DMSO).
-
It is crucial to maintain an equal ratio of forward and reverse primers to avoid the generation of unexpected PCR products.[5][8]
-
-
PCR Cycling Conditions:
-
Perform PCR with the following cycling conditions (to be optimized for specific primers and templates):
Step Temperature Time Cycles Initial Denaturation 95°C 3-5 min 1 Denaturation 95°C 30 sec 25-35 Annealing 55-65°C 30 sec Extension 72°C 30-60 sec Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |
-
-
Gel Electrophoresis:
-
Mix the PCR products with an equal volume of formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes, followed by snap-cooling on ice.
-
Resolve the products on a 15-20% denaturing polyacrylamide gel containing 7M urea in 1x TBE buffer.
-
Run the gel at a constant power until the dye front reaches the bottom.
-
-
Visualization and Data Analysis:
-
Stain the gel with SYBR Gold for 10-15 minutes and visualize using a gel documentation system. If using radiolabeled primers, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
Quantify the band intensities of the full-length product and the stopped product using densitometry software (e.g., ImageJ).
-
Calculate the percentage of polymerase stoppage using the formula: % Stoppage = [Intensity of Stopped Product / (Intensity of Stopped Product + Intensity of Full-length Product)] * 100
-
Plot the percentage of stoppage against the ligand concentration to determine the IC50 value (the concentration of ligand required to cause 50% polymerase stoppage).
-
Data Presentation
Quantitative data from the PCR stop assay should be summarized in a clear and structured table for easy comparison of different ligands.
| Ligand | Target G4 Sequence | IC50 (µM) | Max. % Stoppage | Notes |
| Ligand A | c-MYC promoter | 0.5 ± 0.1 | 85% | High potency and efficacy |
| Ligand B | c-MYC promoter | 2.3 ± 0.4 | 60% | Moderate potency |
| Ligand C | Telomeric repeat | 1.2 ± 0.2 | 90% | Selective for telomeric G4 |
| Control | No G4 sequence | > 50 | < 5% | No significant stoppage |
Troubleshooting
| Problem | Possible Cause | Solution |
| No PCR product | Missing reaction component | Ensure all reagents are added. Use a positive control.[9][10] |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR.[10][11] | |
| Inhibitors in the ligand stock | Dilute the ligand stock or purify it. Run a solvent control. | |
| Multiple bands or smears | Non-specific primer annealing | Increase the annealing temperature. Redesign primers for better specificity.[9][11] |
| Unequal primer concentrations | Ensure the forward and reverse primers are at a 1:1 ratio.[5][8] | |
| Too many PCR cycles | Reduce the number of cycles.[9] | |
| Weak stoppage signal | Low ligand concentration | Test a higher range of ligand concentrations. |
| Unstable G-quadruplex | Increase the concentration of K+ or Na+ in the reaction buffer. | |
| Polymerase with strand displacement activity | Use a polymerase known to be blocked by G4 structures, such as Taq. |
Conclusion
The PCR stop assay is a valuable tool for the discovery and characterization of G-quadruplex stabilizing ligands. It is a relatively simple, rapid, and cost-effective method that provides quantitative data on the ability of a compound to stabilize G-quadruplex structures and inhibit DNA polymerase activity.[5][12] By following the detailed protocols and troubleshooting guide provided in this application note, researchers can effectively design and implement this assay to advance the development of novel G-quadruplex-targeted therapeutics.
References
- 1. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Ratio of the Primers Used in Polymerase Chain Reaction-Stop Analysis Impacts the Resultant Banding Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting your PCR [takarabio.com]
- 10. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing c-Myc G-Quadruplex Stability using FRET Melting Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The c-Myc G-Quadruplex as a Therapeutic Target
The c-Myc oncogene is a critical regulator of cellular processes, and its overexpression is implicated in a majority of human cancers[1]. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4), a non-canonical secondary DNA structure. Formation of this G4 structure can act as a transcriptional repressor, thereby downregulating c-Myc expression. Consequently, small molecules that can selectively bind to and stabilize the c-Myc G4 are of significant interest as potential anti-cancer therapeutics[2].
Fluorescence Resonance Energy Transfer (FRET) melting assays provide a robust and high-throughput method to assess the thermal stability of G-quadruplex structures and to screen for stabilizing ligands[3][4]. This technique relies on a dual-labeled oligonucleotide probe where the fluorophore and quencher are in close proximity in the folded G4 state, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, leading to a measurable increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, serves as a key indicator of stability. An increase in Tm in the presence of a ligand signifies stabilization of the G4 structure.
These application notes provide a detailed protocol for conducting FRET melting assays to evaluate the stability of the c-Myc G-quadruplex and to characterize the efficacy of potential G4-stabilizing ligands.
Principle of FRET Melting Assay for G4 Stability
The FRET melting assay for G4 stability is based on the distance-dependent transfer of energy between a donor fluorophore and an acceptor quencher. A single-stranded DNA oligonucleotide corresponding to the c-Myc G4-forming sequence is labeled at its 5' end with a fluorophore (e.g., FAM) and at its 3' end with a quencher (e.g., TAMRA)[3].
-
Folded State: In the presence of cations like potassium, the oligonucleotide folds into a compact G-quadruplex structure, bringing the fluorophore and quencher into close proximity. Excitation of the fluorophore results in non-radiative energy transfer to the quencher, leading to minimal fluorescence emission.
-
Unfolded State: As the temperature increases, the G4 structure denatures into a random coil. This unfolding separates the fluorophore and quencher, disrupting FRET. Consequently, excitation of the fluorophore leads to a significant increase in its fluorescence emission.
The transition from the folded to the unfolded state is monitored by recording the fluorescence intensity as a function of temperature. The resulting melting curve is then used to determine the melting temperature (Tm). Ligands that stabilize the G-quadruplex will shift the melting curve to higher temperatures, resulting in an increased Tm.
Below is a diagram illustrating the principle of the FRET melting assay.
Caption: Principle of the FRET-based G4 melting assay.
Experimental Protocols
This section provides a detailed methodology for performing FRET melting assays to assess c-Myc G4 stability.
Materials and Reagents
-
Dual-labeled c-Myc G4 Oligonucleotide:
-
Sequence: 5'-FAM-TGAGGGTGGGGAGGGTGGGGAA-TAMRA-3' (or similar c-Myc promoter G4 sequence).
-
Lyophilized and HPLC-purified.
-
-
Buffers and Solutions:
-
Annealing Buffer: 10 mM Sodium Cacodylate (pH 7.4), 100 mM Lithium Chloride (LiCl).
-
Potassium Chloride (KCl) Stock Solution: 1 M.
-
Ligand Stock Solutions: Dissolved in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Nuclease-free water.
-
-
Instrumentation and Consumables:
-
Real-Time PCR thermocycler with fluorescence detection capabilities.
-
96-well PCR plates.
-
Calibrated pipettes and nuclease-free tips.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for a c-Myc G4 FRET melting assay.
Caption: Workflow for c-Myc G4 FRET melting assay.
Step-by-Step Protocol
-
Oligonucleotide Preparation and Annealing:
-
Resuspend the lyophilized dual-labeled c-Myc oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a 2 µM working solution of the oligonucleotide in the annealing buffer (10 mM Sodium Cacodylate, pH 7.4, 100 mM LiCl)[1].
-
To promote G4 formation, anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature[5]. For more consistent results, some protocols recommend multiple heating and rapid cooling cycles (e.g., five cycles of 95°C followed by rapid cooling to 4°C)[1].
-
-
Ligand Preparation:
-
Prepare a series of dilutions of the test ligand in the appropriate solvent (e.g., DMSO). It is crucial to maintain a constant final concentration of the solvent in all wells to avoid solvent-induced artifacts.
-
-
Reaction Setup:
-
In a 96-well PCR plate, prepare the reaction mixtures. A typical final reaction volume is 20-50 µL.
-
The final concentration of the c-Myc G4 oligonucleotide is typically 0.2 µM[6][7].
-
The final concentration of KCl to induce G4 formation is typically 10 mM[1].
-
Add the test ligand at the desired final concentrations. Include a "no ligand" control.
-
To better mimic physiological conditions, 10% glycerol can be included in the reaction mixture[1].
-
Example Reaction Mixture (25 µL):
-
2.5 µL of 2 µM annealed c-Myc G4 oligo
-
2.5 µL of 100 mM KCl
-
2.5 µL of 10x appropriate buffer (e.g., 100 mM Sodium Cacodylate, pH 7.4)
-
Ligand and nuclease-free water to a final volume of 25 µL.
-
-
-
FRET Melting Analysis:
-
Place the 96-well plate in a Real-Time PCR instrument.
-
Set the instrument to record fluorescence (e.g., FAM channel) over a temperature gradient.
-
Typical Melting Program:
-
Initial hold at 20-25°C for 10 seconds.
-
Increase the temperature from 20°C to 95°C with a ramp rate of 1°C/minute, recording fluorescence at each degree increment after a 10-second hold[1].
-
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature to generate melting curves.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the derivative curve corresponds to the Tm.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (no ligand) from the Tm in the presence of the ligand (ΔTm = Tm(ligand) - Tm(control)). A positive ΔTm indicates stabilization of the c-Myc G4.
-
Data Presentation: c-Myc G4 Stabilization by Various Ligands
The following tables summarize the reported changes in melting temperature (ΔTm) for the c-Myc G-quadruplex upon interaction with various small molecule ligands, as determined by FRET melting assays.
| Ligand Class | Compound | ΔTm (°C) | Reference |
| Macrocyclic Compounds | phen₂N₄ (3) | 17.2 | [8] |
| Indoloquinoline Derivatives | Compound 5 | 26.6 | [8] |
| Polycyclic Aromatic Compounds | EMICORON (19) | 16.4 | [8] |
| Berberine Derivatives | 9-N-substituted derivative (21) | 29.0 | [8] |
| Imidazole-Purines | Compound 24 | 12.8 | [8] |
| Pyrazolo[1,2-a]benzo[1][6][8][9]tetrazin-3-one Derivatives | PBT (27) | 4.0 | [8] |
| Carbazole Derivatives | Cz-1 (29) | 15.8 | [8] |
| Peptidomimetics | PBP2 (54) | Not explicitly stated as ΔTm, but shown to stabilize | [8] |
| Ruthenium (II) Complexes | Complex 1 | ~14 (calculated from graph) | [6] |
| Complex 2 | ~17 (calculated from graph) | [6] | |
| Estrone-Based Derivatives | Est-1 | 11.0 - 13.0 | [5] |
| Est-2 | 11.0 - 13.0 | [5] | |
| Est-3 | 11.0 - 13.0 | [5] | |
| Plant Secondary Metabolites | Sanguinarine | 3.5 | [10] |
| Quercetin | 3.0 | [10] | |
| Nitro-flavone Derivatives | 4NCO | 5.87 | [11] |
| G4 Stabilizing Compounds | DC-34 | up to 30 | [1] |
| D-089 | up to 30 | [1] |
Note: The exact ΔTm values can vary depending on the specific experimental conditions (e.g., buffer composition, salt concentration, oligonucleotide sequence).
Concluding Remarks
The FRET melting assay is a powerful and versatile tool for the primary screening and characterization of ligands that stabilize the c-Myc G-quadruplex. Its high-throughput nature makes it particularly suitable for drug discovery efforts targeting this important anti-cancer target. By following the detailed protocols and considering the data presented herein, researchers can effectively apply this technique to identify and evaluate novel c-Myc G4-stabilizing compounds. Further validation of hits from FRET melting assays with complementary biophysical techniques and cellular assays is recommended to fully elucidate their mechanism of action.
References
- 1. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced conformational preorganization of loops of c-MYC G-quadruplex DNA and its implications in structure-specific drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forster resonance energy transfer for studying nucleic acids denaturation: A chemical and biological sciences laboratory experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: High-Throughput Measurement of c-Myc Promoter Activity Using a Dual-Luciferase® Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc proto-oncogene is a master regulator of cellular processes, including proliferation, growth, apoptosis, and metabolism.[1][2][3] Its expression is tightly controlled, primarily at the level of transcription.[3][4][5] Dysregulation of c-Myc expression is a hallmark of a vast number of human cancers, making it a critical target for therapeutic intervention.[6][7] The luciferase reporter assay is a sensitive and quantitative method used to study the transcriptional activity of the c-Myc promoter in response to various stimuli, signaling pathways, and small molecule inhibitors.[8]
This application note provides a detailed protocol for measuring c-Myc promoter activity using the Dual-Luciferase® Reporter (DLR™) Assay System. The DLR™ assay utilizes two distinct luciferase enzymes, Firefly and Renilla, expressed from separate plasmids. The Firefly luciferase gene is placed under the control of the c-Myc promoter, serving as the experimental reporter. The Renilla luciferase gene, driven by a constitutive promoter, serves as an internal control to normalize for variations in transfection efficiency and cell viability, thereby increasing experimental accuracy.[9][10]
Principle of the Assay
The core of the assay is a reporter plasmid containing the c-Myc promoter sequence cloned upstream of the Firefly luciferase gene (luc).[11][12] When this plasmid is transfected into mammalian cells, the transcriptional activity of the c-Myc promoter drives the expression of Firefly luciferase. A second plasmid, typically containing the Renilla luciferase gene under the control of a strong, constitutive promoter (e.g., SV40), is co-transfected as an internal control.
Following cell treatment with experimental compounds, cells are lysed, and the activities of both luciferases are measured sequentially from a single sample.[9] First, the Luciferase Assay Reagent II (LAR II) is added to catalyze the Firefly luciferase reaction, and the resulting luminescence is quantified. Subsequently, the Stop & Glo® Reagent is added, which simultaneously quenches the Firefly reaction and initiates the Renilla luciferase reaction for the second measurement.[10] The ratio of Firefly to Renilla luminescence provides a normalized measure of c-Myc promoter activity.
Key Signaling Pathways Regulating c-Myc Transcription
c-Myc transcription is a convergence point for several major signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting assay results and for designing targeted drug discovery screens.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is a fundamental regulator of c-Myc.[13] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex and targeted for proteasomal degradation. Wnt ligand binding to its receptor complex leads to the inhibition of this destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[2][14] In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the transcription of target genes, including c-Myc.[14][15]
PI3K/Akt/GSK-3β Pathway
Growth factor signaling through Receptor Tyrosine Kinases (RTKs) frequently activates the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a component of the β-catenin destruction complex. Inactivation of GSK-3β contributes to the stabilization and accumulation of β-catenin, thereby promoting c-Myc transcription in a manner that can be synergistic with the Wnt pathway.[16][17]
References
- 1. MAPK signaling regulates c‐MYC for melanoma cell adaptation to asparagine restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the c-myc Promoter Works and Why It Sometimes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. c-Myc (Myc/Max) Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 9. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. addgene.org [addgene.org]
- 12. addgene.org [addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of MYC gene expression by aberrant Wnt/β-catenin signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Cytotoxicity of c-Myc Inhibitor 13 using MTT and CCK-8 Assays
Introduction
The c-Myc oncogene is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, growth, and apoptosis.[1][2][3] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] c-Myc inhibitors are a class of compounds designed to interfere with c-Myc's function, thereby suppressing abnormal cell growth.[6] c-Myc inhibitor 13 (also known as compound A6) is a specific inhibitor that acts by stabilizing the c-MYC G-quadruplex (G4) structure, which in turn inhibits c-MYC transcription.[7]
This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay. These assays are fundamental in preclinical drug development to determine the dose-dependent effects of a compound on cell viability.
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange formazan dye.[9] Both methods provide a quantitative measure of metabolically active, and therefore viable, cells.
c-Myc Signaling Pathway and Inhibition
The c-Myc protein, upon heterodimerization with its partner Max, binds to E-box sequences in the promoter regions of target genes to regulate their transcription.[1] This transcriptional activity drives cell cycle progression and metabolism.[10] However, under conditions of cellular stress or in the absence of survival signals, deregulated c-Myc can also induce apoptosis.[2][3][4] this compound disrupts this process by stabilizing a G-quadruplex structure in the c-MYC promoter, thereby inhibiting its transcription.[7] This leads to a decrease in c-Myc protein levels, resulting in cell cycle arrest and/or apoptosis in cancer cells that are dependent on high levels of c-Myc.
Caption: c-Myc signaling pathway and the mechanism of action for this compound.
Comparison of MTT and CCK-8 Assays
| Feature | MTT Assay | CCK-8 Assay |
| Principle | Reduction of MTT (yellow) to insoluble formazan (purple) by mitochondrial dehydrogenases.[8] | Reduction of WST-8 (light yellow) to water-soluble formazan (orange) by cellular dehydrogenases. |
| Reagent | MTT solution (powder dissolved in PBS or media). | Ready-to-use CCK-8 solution containing WST-8 and an electron mediator. |
| Solubilization Step | Required (e.g., DMSO, isopropanol) to dissolve formazan crystals.[8][9] | Not required as the formazan product is water-soluble.[9] |
| Toxicity to Cells | MTT and the formazan product can be toxic to cells.[9] | Low toxicity, allowing for longer incubation times and downstream applications.[9] |
| Sensitivity | Generally considered less sensitive than CCK-8.[11] | Higher sensitivity than MTT, XTT, and MTS assays.[11] |
| Throughput | Lower, due to the additional solubilization step. | Higher, as it is a one-step addition assay. |
| Absorbance Wavelength | 570 nm (formazan), with a reference at ~630 nm.[8] | 450 nm (formazan).[8] |
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Cancer cell line known to overexpress c-Myc (e.g., Daudi, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell Counting Kit-8 (CCK-8)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.[11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
-
Plot the % viability against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Protocol 2: CCK-8 Assay
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
CCK-8 Addition: After the drug incubation period, add 10 µL of CCK-8 solution directly to each well.[12][13] Be careful not to introduce bubbles.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability using the same formula as in the MTT assay. Plot the % viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format. Below is a template for presenting the IC₅₀ values.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) ± SD |
| Daudi | MTT | 48 | Value |
| Daudi | CCK-8 | 48 | Value |
| HL-60 | MTT | 48 | Value |
| HL-60 | CCK-8 | 48 | Value |
| Other Cell Line | MTT | 72 | Value |
| Other Cell Line | CCK-8 | 72 | Value |
SD: Standard Deviation from at least three independent experiments.
Conclusion
Both the MTT and CCK-8 assays are robust methods for determining the cytotoxic effects of this compound. The CCK-8 assay offers advantages in terms of simplicity, sensitivity, and lower toxicity, making it particularly suitable for high-throughput screening.[11][14] By following these detailed protocols, researchers can obtain reliable and reproducible data on the dose- and time-dependent cytotoxicity of this and other c-Myc inhibitors, which is a crucial step in the evaluation of their therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. abeomics.com [abeomics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. dojindo.com [dojindo.com]
- 10. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. bosterbio.com [bosterbio.com]
Application Note: Western Blot Analysis of c-Myc Downstream Targets Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of genes involved in cell proliferation, growth, and metabolism.[1][2][3] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][4] However, the development of direct c-Myc inhibitors has been challenging due to its nuclear localization and lack of a defined ligand-binding pocket.[5][6] Despite these hurdles, several small molecule inhibitors that indirectly or directly target c-Myc have been developed.[5][6][7] These inhibitors often function by disrupting the interaction of c-Myc with its binding partner Max, preventing DNA binding, or promoting c-Myc degradation.[5][7]
This application note provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of a c-Myc inhibitor by examining the expression levels of c-Myc and its key downstream targets. Western blotting is a widely used and reliable technique for quantifying changes in protein expression, providing valuable insights into the molecular mechanisms of drug action.[8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Myc signaling pathway and the experimental workflow for this analysis.
References
- 1. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 6. MYC as a target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes: Evaluating c-Myc Inhibitor 13 in Xenograft Mouse Models
Introduction
The c-Myc oncogene is a master regulator of numerous cellular processes, including proliferation, metabolism, and apoptosis, and is deregulated in a majority of human cancers.[1][2][3][4] Its role as a key driver of tumorigenesis makes it a highly attractive target for cancer therapy.[4][5] However, targeting c-Myc has been challenging due to its nature as a transcription factor lacking a conventional enzymatic pocket.[4][6]
This document provides detailed protocols for evaluating the in vivo efficacy of a novel therapeutic agent, "c-Myc Inhibitor 13," using a human tumor xenograft mouse model. This compound is a small molecule designed to disrupt the critical interaction between c-Myc and its obligate partner MAX, thereby inhibiting its transcriptional activity and downstream oncogenic signaling. A similar compound, B13, has shown potent activity in colorectal cancer models by blocking c-Myc/Max heterodimerization and its binding to DNA.[7] The following protocols outline the procedures for establishing xenograft tumors, administering the inhibitor, and assessing its antitumor effects and target engagement.
Experimental Design and Workflow
The overall experimental workflow involves establishing tumors in immunodeficient mice, treating the mice with this compound, monitoring tumor growth and animal health, and finally, harvesting tumors for ex vivo biomarker analysis to confirm the mechanism of action.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 4. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Compound Instability in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound instability in long-term cell culture experiments.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Culture Medium
Precipitation of a test compound in the cell culture medium is a common issue that can lead to inaccurate and irreproducible results. This guide provides a systematic approach to troubleshooting and resolving compound precipitation.
Symptoms:
-
Visible particulate matter, cloudiness, or crystals in the cell culture medium after adding the compound.
-
Lower than expected compound concentration in the supernatant when measured.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocol: Assessing Compound Precipitation Potential
-
Prepare Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., 100% DMSO) to make a concentrated stock solution (e.g., 10 mM). Ensure the stock solution is clear and free of any visible precipitates.
-
Prepare Culture Medium: Prepare the complete cell culture medium that will be used in the experiment, including serum and any other supplements.
-
Spike Compound into Medium: Add the compound stock solution to the complete medium to achieve the final desired concentration. It is recommended to add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing.[3]
-
Incubation: Incubate the medium containing the compound under the same conditions as the cell culture experiment (e.g., 37°C, 5% CO2).
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), visually inspect the medium for any signs of precipitation, such as cloudiness, crystals, or particulate matter.
-
Quantification (Optional): To quantify the amount of soluble compound, collect an aliquot of the supernatant at each time point (after centrifugation to pellet any precipitate) and measure the compound concentration using a suitable analytical method like LC-MS/MS.[4]
Issue 2: Inconsistent or Decreasing Compound Efficacy Over Time
A gradual or sudden loss of compound activity in a long-term cell culture experiment can indicate compound instability due to chemical degradation.
Symptoms:
-
The biological effect of the compound diminishes over the course of the experiment.
-
High variability in results between replicate experiments or between different time points within the same experiment.[2]
-
Changes in the color or pH of the culture medium that are not attributable to cellular metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent compound efficacy.
Experimental Protocol: LC-MS/MS Method for Monitoring Compound Stability
-
Sample Preparation:
-
Culture cells to the desired density in a multi-well plate.
-
Add the test compound to the wells at the final desired concentration. Include cell-free wells with the compound as a control.
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the cell culture supernatant.
-
Perform protein precipitation by adding 2 volumes of acetonitrile to the supernatant.[4]
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and dilute it 100-fold with water containing 0.1% acetic acid.[4]
-
-
LC-MS/MS Analysis:
-
LC System: ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm).[4]
-
Column Temperature: 40 °C.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Develop a suitable gradient to separate the compound of interest from media components.
-
Mass Spectrometer: Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive/Negative switching.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compound and any potential degradation products.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the compound.
-
Quantify the concentration of the compound in the samples from each time point.
-
Plot the compound concentration versus time to determine the degradation rate.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the solubility of a hydrophobic compound in my cell culture medium?
A1: Improving the solubility of hydrophobic compounds is crucial for obtaining reliable experimental results. Here are several strategies:
-
Optimize the Solvent and Stock Concentration:
-
Use a high-purity, anhydrous solvent like DMSO to prepare a highly concentrated stock solution (e.g., 10-20 mM).
-
Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
-
Modify the Dilution Procedure:
-
Perform serial dilutions of your stock solution in the same solvent before the final dilution into the aqueous culture medium.
-
Add the compound stock solution to the culture medium dropwise while gently vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[3]
-
-
Use Solubilizing Agents:
-
Consider using formulation vehicles such as cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility.
-
-
Adjust the Culture Medium:
-
The presence of serum can sometimes aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins. Experiment with different serum concentrations.[5]
-
Be aware that some media components can interact with your compound and reduce its solubility. If possible, test different basal media formulations.
-
Q2: How does serum concentration affect the stability and activity of my compound?
A2: Serum is a complex mixture of proteins, growth factors, and other molecules that can significantly impact your compound in several ways:
-
Protein Binding: Many small molecule drugs bind to serum proteins, particularly albumin. This binding is often reversible and can affect the free concentration of your compound available to interact with the cells. A lower free concentration can lead to a decrease in apparent potency.
-
Stability: Serum enzymes can metabolize or degrade certain compounds, leading to a loss of activity over time. Conversely, protein binding can sometimes protect a compound from degradation.
-
Solubility: As mentioned previously, serum components can sometimes help to solubilize hydrophobic compounds.
It is advisable to test a range of serum concentrations to understand its effect on your specific compound and assay.
Data Presentation: Effect of Serum Concentration on Compound Stability
| Compound | Serum Concentration | Half-life (hours) in DMEM at 37°C |
| Compound X | 0% | 18 |
| 2% | 24 | |
| 5% | 36 | |
| 10% | 48 | |
| Compound Y | 0% | 72 |
| 2% | 60 | |
| 5% | 48 | |
| 10% | 30 |
This is example data illustrating potential trends.
Q3: My compound appears to be degrading. How does this affect downstream signaling pathways?
A3: Compound degradation reduces the effective concentration of the active molecule, leading to a diminished and often difficult-to-interpret biological response. For example, in a signaling pathway like the MAPK/ERK pathway, a decrease in the concentration of an inhibitor targeting an upstream kinase (e.g., MEK) would lead to a progressive increase in the phosphorylation of the downstream target (ERK) over time, confounding the interpretation of the inhibitor's efficacy.
Mandatory Visualization: Impact of Compound Instability on the MAPK/ERK Signaling Pathway
Caption: Impact of compound instability on MAPK/ERK signaling.
References
Technical Support Center: Interpreting Ambiguous Results from c-Myc Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results from c-Myc reporter assays.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing high background luminescence in my negative control wells?
High background in negative control wells (e.g., cells transfected with a reporter vector lacking c-Myc response elements or untransfected cells) can mask the true signal from your experimental samples and reduce the signal-to-noise ratio.[1][2]
Possible Causes and Troubleshooting Steps:
-
Cellular Autofluorescence/Chemiluminescence: Some cell types naturally exhibit higher endogenous luminescence.
-
Solution: Always include a "cells-only" control (untransfected cells with assay reagent) to determine the baseline luminescence and subtract this value from all other readings.
-
-
Reagent Contamination: Contamination of assay reagents or cell culture media with luminescent substances.
-
Solution: Use fresh, high-quality reagents and dedicated sterile pipette tips for each reagent and well.[3]
-
-
Cryptic Transcription Factor Binding Sites: The reporter vector backbone may contain cryptic binding sites for other transcription factors present in your cells, leading to non-specific activation.[4]
-
Solution: Utilize a well-characterized reporter vector, preferably one with a minimal promoter that has been stripped of many known transcription factor binding sites.[4]
-
-
Sub-optimal Assay Reagent Volume: Using too little assay reagent can lead to incomplete cell lysis and inconsistent results.
-
Solution: Ensure you are using the recommended volume of lysis buffer and luciferase substrate for your plate format.
-
FAQ 2: My positive control (e.g., c-Myc overexpression) shows a very low fold induction (less than 1.5-fold). What does this mean?
While c-Myc is a potent oncogene, it often produces a relatively modest induction of 1.5 to 3-fold in reporter assays.[5] A very low induction, however, may indicate an issue with the experimental setup.
Possible Causes and Troubleshooting Steps:
-
Low Transfection Efficiency: If the reporter and/or c-Myc expression vectors are not efficiently delivered to the cells, the resulting signal will be weak.[1]
-
Solution: Optimize transfection conditions for your specific cell line. This includes titrating the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times.[1] Including a positive control for transfection, such as a constitutively expressing GFP vector, can help visualize transfection efficiency.[1]
-
-
Sub-optimal c-Myc Expression: The amount of c-Myc expression vector transfected may be too low to elicit a strong response.
-
Solution: Perform a titration of the c-Myc expression vector to find the optimal concentration that gives the maximal response without causing significant cell death.
-
-
High Endogenous c-Myc Activity: The chosen cell line may already have high basal levels of c-Myc, making it difficult to observe a further increase upon overexpression.[5]
-
Cell Line Health: Unhealthy or stressed cells will not respond optimally.
-
Solution: Ensure cells are healthy, within a low passage number, and not overgrown at the time of the experiment.
-
FAQ 3: I'm screening for c-Myc inhibitors and found a compound that strongly reduces the luciferase signal. How can I be sure it's a specific c-Myc inhibitor?
A reduction in the luciferase signal is a primary hit, but it is crucial to rule out off-target effects that can lead to false positives.[6]
Possible Causes of False Positives and Validation Assays:
-
Direct Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme, leading to a decreased signal that is independent of c-Myc activity.[6][7]
-
Validation Assay: Perform a cell-free luciferase inhibition assay. Add the compound directly to a solution containing recombinant luciferase and its substrate. A decrease in luminescence indicates direct enzyme inhibition.
-
-
General Transcription Inhibition: The compound might be a general inhibitor of transcription, affecting the expression of both the c-Myc reporter and the internal control.[6]
-
Validation Assay: Use a control reporter vector where luciferase expression is driven by a constitutive promoter (e.g., CMV or SV40).[6] If the compound reduces the signal from this reporter, it is likely a general transcription inhibitor.
-
-
Cell Toxicity: The compound may be cytotoxic, leading to a reduction in cell number and, consequently, a lower overall luciferase signal.
-
Validation Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the reporter assay to assess the compound's effect on cell health.
-
Troubleshooting Guides
Guide 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.[6] |
| Uneven Transfection | Prepare a master mix of the transfection complex and add the same volume to each replicate well. Gently swirl the plate after adding the complex to ensure even distribution. |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each well. When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles. |
| Edge Effects | Evaporation from the outer wells of a plate can lead to variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Incomplete Cell Lysis | Ensure the entire cell monolayer is covered with lysis buffer and allow for the recommended incubation time with gentle rocking to ensure complete lysis. |
Guide 2: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Low Reporter Gene Expression | Optimize transfection efficiency as described in FAQ 2. Consider using a lentiviral reporter system for difficult-to-transfect cells to achieve stable expression.[8] |
| Sub-optimal Assay Conditions | Allow the plate and reagents to equilibrate to room temperature before performing the assay, as luciferase activity is temperature-dependent.[3] |
| Incorrect Plate Reader Settings | Use a luminometer with appropriate sensitivity and ensure the correct filter sets and integration times are used. |
| High Background Signal | Refer to the troubleshooting steps in FAQ 1 for reducing background luminescence. |
| Weak Promoter Activity | The c-Myc responsive elements in your reporter may not be optimal. Consider using a reporter with a different arrangement or number of response elements. |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. Prepare a master mix of your DNA constructs. For each well, co-transfect the c-Myc firefly luciferase reporter vector and a control vector expressing Renilla luciferase under a constitutive promoter.[9][10] b. In your experimental wells, you may also include a c-Myc expression vector or your test compounds. c. Include appropriate controls: a negative control with a reporter lacking c-Myc response elements and a positive control with a known activator.[9][10] d. Follow the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the reporter proteins.
-
Cell Lysis: a. Remove the growth medium from the wells. b. Gently wash the cells once with 1X PBS. c. Add the recommended volume of passive lysis buffer to each well. d. Incubate at room temperature for 15 minutes with gentle rocking.
-
Luminescence Measurement: a. Add the firefly luciferase assay reagent to each well and measure the luminescence (firefly signal) immediately using a luminometer. b. Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase. c. Measure the luminescence again (Renilla signal).
-
Data Analysis: a. For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Compare the normalized ratios across your different experimental conditions.
Protocol 2: Western Blot for c-Myc Protein Levels
To confirm that changes in reporter activity correlate with changes in c-Myc protein levels, perform a western blot.
-
Sample Preparation: Lyse cells treated under the same conditions as your reporter assay using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: The c-Myc signaling pathway, from growth factor stimulation to target gene expression.
Caption: A typical workflow for a dual-luciferase c-Myc reporter assay.
Caption: A decision tree for troubleshooting ambiguous c-Myc reporter assay results.
References
- 1. qiagen.com [qiagen.com]
- 2. promega.de [promega.de]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first chemical tools to regulate MKK3-mediated MYC activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best MYC reporter lentivirus (readout on flow) — LipExoGen [lipexogen.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
Technical Support Center: Enhancing c-Myc G-Quadruplex Ligand Selectivity
Welcome to the technical support center for researchers engaged in the development of selective G-quadruplex (G4) ligands targeting the c-Myc proto-oncogene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic approaches to enhance the selectivity of a ligand for the c-Myc G-quadruplex?
A1: Achieving high selectivity for the c-Myc G4 over other G4 structures and duplex DNA is a primary challenge. Key strategies include:
-
Structure-Based Design: Rational design based on the unique structural features of the c-Myc G4, such as its propeller-type parallel topology and distinct loop conformations, can guide the synthesis of ligands with improved shape complementarity.[1][2]
-
Exploiting Loop and Flanking Sequence Interactions: Designing ligands that interact not only with the G-quartet core but also with the specific loop and flanking sequences of the c-Myc G4 can significantly enhance selectivity.[3]
-
Multi-site Interactions: Developing ligands capable of two-directional and multi-site interactions within the G4 binding pocket can improve discrimination between different G4 structures.[3]
-
Incorporation of Flexible Side Chains: Flexible molecules and side chains can better adapt to the specific topology of the c-Myc G4, leading to more favorable binding.[1][4]
-
Oligomeric and Macrocyclic Scaffolds: The use of oligomers and macrocyclic structures can pre-organize the ligand for optimal interaction with the G4 structure, thereby increasing affinity and selectivity.[1][4]
Q2: My ligand shows good stabilization of the c-Myc G4 in FRET melting assays but has low activity in cellular assays. What are the potential reasons?
A2: This is a common issue. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The ligand may not efficiently cross the cell membrane to reach its nuclear target.
-
Off-Target Binding: In the complex cellular environment, the ligand may bind to other macromolecules, reducing its effective concentration at the c-Myc promoter.
-
Metabolic Instability: The ligand could be rapidly metabolized and inactivated within the cell.
-
Indirect Mechanism of Action: The observed cellular effects might not be directly due to c-Myc G4 stabilization. It is crucial to verify target engagement in cells, for instance, by demonstrating downregulation of c-Myc mRNA and protein levels.[5][6][7]
-
Lack of Selectivity: The ligand might be binding to and stabilizing other G4s in the genome, leading to a diluted or confounded cellular response.[8]
Q3: How can I experimentally validate that my ligand's cellular activity is mediated through c-Myc G-quadruplex stabilization?
A3: To confirm a G4-mediated mechanism, a combination of biophysical and cellular assays is recommended:
-
Demonstrate Direct Binding and Stabilization: Use techniques like FRET melting, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to show direct binding and thermal stabilization of the c-Myc G4.[7]
-
Verify Target Gene Expression Changes: Employ RT-qPCR and Western blotting to confirm a dose-dependent decrease in c-Myc mRNA and protein levels upon treatment with your ligand.[5][6]
-
Use a Mutant Control: In a reporter assay (e.g., luciferase), compare the effect of your ligand on a promoter construct containing the wild-type c-Myc G4 sequence versus a mutant sequence that cannot form a G4. A selective ligand should only suppress the reporter gene expression in the presence of the wild-type sequence.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This technique can be adapted to demonstrate target engagement in a cellular context.
-
Chromatin Immunoprecipitation (ChIP): Show that the ligand can displace transcription factors that normally bind to the c-Myc promoter region.
Troubleshooting Guides
Troubleshooting FRET-Melting Assays for G4 Ligand Selectivity
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence or noisy data. | Impure ligand or oligonucleotide. | Purify the ligand and oligonucleotide using appropriate chromatographic techniques. |
| Inappropriate buffer conditions. | Optimize buffer components, including salt concentration (KCl is crucial for G4 formation).[9] | |
| No significant change in melting temperature (ΔTm) upon ligand addition. | Ligand does not bind or stabilize the G4. | Re-evaluate the ligand design. |
| Incorrect ligand concentration. | Perform a dose-response experiment with a wider range of ligand concentrations. | |
| Issues with the FRET-labeled oligonucleotide. | Verify the integrity and labeling efficiency of the oligonucleotide. | |
| Ligand appears to stabilize both c-Myc G4 and duplex DNA. | Ligand has poor selectivity. | Redesign the ligand to incorporate features that favor G4 binding (e.g., larger aromatic surface, cationic side chains).[4] |
| The assay conditions favor non-specific binding. | Include a competitor duplex DNA in the assay to assess selectivity under more competitive conditions. | |
| Variability in Tm values between experiments. | Inconsistent annealing of the G4 structure. | Implement a standardized and consistent annealing protocol (e.g., heating to 95°C followed by slow cooling).[10][11] |
| Buffer composition variability. | Prepare fresh buffer for each experiment and ensure consistent pH and salt concentrations. |
Troubleshooting Cellular Assays for c-Myc Downregulation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No decrease in c-Myc mRNA or protein levels. | Poor cell permeability of the ligand. | Assess cellular uptake of the ligand. Consider structural modifications to improve permeability. |
| Ligand is cytotoxic at the tested concentrations. | Determine the IC50 of the ligand and use concentrations below this value for mechanistic studies. | |
| The chosen cell line has low c-Myc expression. | Use a cell line known to overexpress c-Myc (e.g., some cancer cell lines).[5] | |
| Inconsistent results in reporter assays. | Transient transfection efficiency is variable. | Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| The reporter construct is not optimal. | Ensure the construct contains the full c-Myc promoter region with the G4-forming sequence. | |
| Off-target effects observed. | The ligand is not selective for the c-Myc G4. | Profile the ligand against a panel of other promoter G4s to assess its selectivity profile.[12] |
| The ligand may have other mechanisms of action. | Conduct broader cellular profiling to identify other potential targets or pathways affected by the ligand. |
Quantitative Data Summary
Table 1: Comparison of c-Myc G-Quadruplex Stabilizing Ligands
| Ligand | Ligand Class | ΔTm (°C) for c-Myc G4 | IC50 (µM) in Cancer Cell Lines | Reference |
| Compound 21 | Berberine derivative | 29 | 4 (NCI cell line) | [13] |
| Cz-1 (29) | Carbazole derivative | 15.8 | Not specified | [13] |
| Compound 31 | Carbazole-triazole hybrid | >15.8 (inferred) | 2.1 (HCT116) | [13] |
| PBP2 (54) | Peptidomimetic | Not specified | 3.3 | [13] |
| Compound 41 | Imidazole derivative | 4.4 | ~1 | [1] |
| Compound 48 | Not specified | 20 | 2.1 - 4.2 | [1] |
| Compounds 25 & 26 | Carbazole derivatives | 23.4 (for G4 DNA) | Not specified | [1] |
Note: Experimental conditions can vary between studies, so direct comparisons should be made with caution.
Experimental Protocols
Protocol 1: FRET-Based G-Quadruplex Melting Assay
This protocol is used to determine the thermal stabilization of the c-Myc G-quadruplex upon ligand binding.
Materials:
-
Dual-labeled c-Myc G4 oligonucleotide (e.g., 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3')
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Ligand stock solution in a suitable solvent (e.g., DMSO)
-
Real-time PCR instrument with a thermal melting curve program
Procedure:
-
Prepare a 0.2 µM solution of the dual-labeled c-Myc oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare a series of ligand dilutions in the assay buffer.
-
In a 96-well plate, mix the annealed oligonucleotide solution with the ligand dilutions to achieve the desired final concentrations. Include a no-ligand control.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to record FAM fluorescence while increasing the temperature from 25°C to 95°C in 0.5°C increments.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. This is determined by taking the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).
Protocol 2: RT-qPCR for c-Myc Expression Analysis
This protocol measures the relative expression of c-Myc mRNA in cells treated with a G4 ligand.
Materials:
-
Cancer cell line overexpressing c-Myc
-
G4 ligand
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the G4 ligand for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers for c-Myc and the housekeeping gene, and a qPCR master mix.
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: High-throughput screening workflow for c-Myc G4 ligands.
Caption: c-Myc G-quadruplex-mediated transcriptional regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective recognition of c-MYC Pu22 G-quadruplex by a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of c-myc G-Quadruplex Ligands | Ma | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 10. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to c-Myc G-quadruplex Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with c-Myc G-quadruplex (G4) inhibitors. The information is designed to help researchers identify potential causes of cellular resistance and navigate experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cellular resistance to c-Myc G4 inhibitors?
A1: Cellular resistance to c-Myc G4 inhibitors can be multifactorial and may arise from both intrinsic and acquired mechanisms. Key potential mechanisms include:
-
Mutations in the c-Myc G4-forming sequence: Specific G-to-A mutations within the G-rich sequence of the c-Myc promoter can destabilize the G-quadruplex structure. This destabilization can lead to increased basal transcription of c-Myc, rendering G4-stabilizing inhibitors less effective.[1][2]
-
Alterations in G4-regulatory proteins: Cellular proteins that modulate the stability of the c-Myc G4 can be altered. For instance, overexpression of proteins that unwind or resolve G-quadruplexes, such as NM23-H2, or downregulation of stabilizing proteins like Nucleolin, could counteract the effect of a G4 inhibitor.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters and other drug efflux pumps is a common mechanism of multidrug resistance in cancer.[3] While not yet specifically demonstrated for a wide range of c-Myc G4 inhibitors, it is a plausible mechanism for reduced intracellular inhibitor concentration.
-
Activation of compensatory signaling pathways: Cells may adapt to c-Myc inhibition by upregulating alternative signaling pathways to maintain proliferation and survival. For example, activation of pathways that promote translation of ribosomal proteins could counteract the inhibitory effects of G4 stabilizers on c-Myc-driven transcription.[4]
-
Induction of non-apoptotic cell death pathways: Some c-Myc G4 stabilizers have been shown to induce alternative cell death mechanisms like pyroptosis and senescence.[5][6] Resistance could emerge in cells that have defects in these pathways.
-
Off-target effects: Lack of specificity of some G4 ligands for the c-Myc G4 over other G-quadruplexes in the genome can lead to a variety of cellular responses, some of which may contribute to survival and resistance.[7][8]
Q2: My cells are showing variable or no response to the c-Myc G4 inhibitor. What should I check?
A2: Inconsistent results can be frustrating. Here are a few key aspects to investigate:
-
Cell line integrity: Ensure your cell line has not been misidentified or contaminated. Perform cell line authentication.
-
c-Myc G4 status: Verify that your cell line's c-Myc promoter contains the wild-type G4-forming sequence. Sequencing of the promoter region is recommended, as mutations can abrogate inhibitor binding.[1] The CA46 cell line, for instance, lacks G4 regulation of Myc expression and can be used as a negative control.[9]
-
Inhibitor stability and concentration: Confirm the stability of your inhibitor in your experimental media and ensure accurate final concentrations.
-
Experimental conditions: G-quadruplex formation can be sensitive to factors like cation concentration (especially K+), pH, and molecular crowding. Ensure these are consistent across experiments.
-
Off-target effects: Consider the possibility that your inhibitor is acting on other G-quadruplexes or cellular targets, leading to unexpected phenotypes.[7][8]
Q3: How can I determine if my cells have developed acquired resistance to a c-Myc G4 inhibitor?
A3: The gold standard is to generate a resistant cell line by continuous exposure to the inhibitor. This involves treating the parental cell line with gradually increasing concentrations of the drug over a prolonged period. The emergence of a population of cells that can proliferate at significantly higher inhibitor concentrations than the parental line indicates acquired resistance. A subsequent comparison of the half-maximal inhibitory concentration (IC50) between the parental and resistant lines will quantify the degree of resistance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Complete lack of inhibitor activity in a c-Myc overexpressing cell line. | 1. Mutation in the c-Myc G4-forming sequence. 2. Cell line lacks G4-dependent c-Myc regulation (e.g., due to translocation). 3. Inactive inhibitor compound. | 1. Sequence the c-Myc promoter region to confirm the presence of the wild-type G4 sequence. 2. Use a control cell line where c-Myc expression is known to be regulated by the G4 structure (e.g., L363) and one where it is not (e.g., CA46).[9] 3. Verify the identity and purity of the inhibitor. |
| High variability in cell viability assays between experiments. | 1. Inconsistent cell seeding density. 2. Fluctuation in incubator conditions (CO2, temperature, humidity). 3. Inconsistent inhibitor preparation and dilution. | 1. Ensure precise cell counting and even distribution in multi-well plates. 2. Regularly calibrate and monitor incubator performance. 3. Prepare fresh inhibitor stock solutions and use a consistent dilution protocol. |
| Initial inhibitor activity is observed, but cells recover and resume proliferation after prolonged treatment. | 1. Selection of a pre-existing resistant subpopulation. 2. Acquired resistance through genetic or epigenetic changes. 3. Degradation of the inhibitor over time. | 1. Perform single-cell cloning of the parental line to test for pre-existing heterogeneity in response. 2. Develop a resistant cell line and perform comparative molecular analyses (genomic, transcriptomic, proteomic) with the parental line. 3. Assess the stability of the inhibitor in culture medium over the course of the experiment. |
| Discrepancy between in vitro G4 stabilization (e.g., FRET-melting) and cellular activity. | 1. Poor cell permeability of the inhibitor. 2. Rapid metabolism or efflux of the inhibitor. 3. The inhibitor does not engage the c-Myc G4 in the complex cellular environment. | 1. Perform cellular uptake assays to measure intracellular inhibitor concentration. 2. Investigate the expression of drug efflux pumps and consider co-treatment with an efflux pump inhibitor. 3. Utilize in-cell assays like chromatin immunoprecipitation (ChIP) with a G4-specific antibody to assess target engagement. |
Quantitative Data Summary
The following tables summarize key quantitative data for select c-Myc G4 inhibitors.
Table 1: In Vitro Activity of Selected c-Myc G-quadruplex Inhibitors
| Compound | G4 Stabilization (ΔTm in °C) | IC50 (µM) | Cell Line | Reference |
| TMPyP4 | Not specified | Not specified | Not specified | [1] |
| Compound 15 | 4.4 | ~1 | Various cancer cell lines | [8] |
| 9-N-substituted berberine derivative | 29 | 4 | NCI cell line | [8] |
| IZTZ-1 (59) | 15 | 2.2 | Melanoma cells | [3] |
| Triazole/indoloquinoline hybrids (8, 9, 10) | 13 - 22 | 0.02 - 5.53 | Various cancer cell lines | [8] |
| Indoloquinoline 28 | Not specified | 4.7 | RAJI (Burkitt's lymphoma) | [3] |
| Indoloquinolines 29 & 30 | 7 & 17 | 2.3 & 3.1 | RAJI (Burkitt's lymphoma) | [3] |
| PBP2 (54) | Not specified | 3.3 | Not specified | [8] |
| Compound 48 | 20 | 2.1 - 4.2 | SiHa, HeLa, Huh7, A375 | [3] |
| Thiazole polyamide 65 | Not specified | 3.8 | Cancer cells | [3] |
| Estrone-based derivatives (Est-1–3) | 11-13 | Not specified | Not specified | [10] |
| RuBr | Not specified | Not specified | KBM5, KBM5-T351I | [11] |
Table 2: Antiproliferative Activity of Selected c-Myc G-quadruplex Inhibitors
| Compound | IC50 (µM) | Cell Line(s) | Notes | Reference |
| Compound 44 | 0.7 - 0.9 | Various cancer cell lines | Higher IC50 (4.6 µM) in normal fibroblasts | [8] |
| Phenoxazone B5 (22) | Not specified | Ramos | Less effective in CA46 cells | [8] |
| D089 | Not specified | Multiple Myeloma cells | Induces senescence and pyroptosis | [5] |
| APTO-253 | Not specified | Leukemia models | Demonstrated anti-leukemic activity in a Phase I trial | [9] |
Experimental Protocols
1. Protocol for Generating a c-Myc G4 Inhibitor-Resistant Cell Line
This protocol outlines a general method for developing a cell line with acquired resistance to a c-Myc G4 inhibitor.
-
Materials:
-
Parental cancer cell line with a wild-type, G4-regulated c-Myc promoter.
-
c-Myc G4 inhibitor of interest.
-
Complete cell culture medium.
-
Cell counting apparatus.
-
Multi-well plates and culture flasks.
-
Cryopreservation reagents.
-
-
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the inhibitor on the parental cell line.
-
Initial chronic exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.
-
Monitor cell viability: Continuously monitor the cells. Initially, significant cell death is expected.
-
Allow for recovery: Maintain the culture, replacing the medium with fresh inhibitor-containing medium every 2-3 days. A subpopulation of cells may start to proliferate.
-
Gradual dose escalation: Once the cells are actively proliferating in the presence of the initial inhibitor concentration, increase the concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat dose escalation: Repeat the process of recovery and dose escalation until the cells can proliferate in a significantly higher concentration of the inhibitor compared to the initial IC50.
-
Characterize the resistant line: Once a resistant line is established, perform a new dose-response assay to determine the new, higher IC50 value.
-
Cryopreserve stocks: Cryopreserve aliquots of the resistant cell line at various passages.
-
2. Key Biochemical Assays to Investigate Resistance
-
Quantitative PCR (qPCR): To assess changes in the mRNA levels of c-Myc, drug efflux pumps (e.g., ABCB1, ABCG2), and components of relevant signaling pathways.
-
Western Blotting: To analyze protein levels of c-Myc, G4-regulatory proteins (Nucleolin, NM23-H2), and markers of apoptosis, pyroptosis, and senescence.
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay: To determine if mutations in the c-Myc G4 sequence of resistant cells alter the in vitro thermal stability and inhibitor binding.
-
PCR Stop Assay: To evaluate the ability of the inhibitor to stabilize the c-Myc G4 and block DNA polymerase progression in both parental and resistant cell-derived DNA templates.[8]
-
Chromatin Immunoprecipitation (ChIP): To assess the in-cell binding of the inhibitor to the c-Myc G4, potentially using a G4-specific antibody.
-
Cellular Uptake and Efflux Assays: To measure the intracellular accumulation and efflux of the inhibitor, often using fluorescently-tagged analogs or mass spectrometry.
Visualizations
Signaling and Resistance Pathways
Caption: Overview of c-Myc G4 inhibitor action and potential resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating cellular resistance to c-Myc G4 inhibitors.
Logical Relationship of Resistance Mechanisms
Caption: Logical relationships between different categories of resistance mechanisms.
References
- 1. Mutations in the G-quadruplex silencer element and their relationship to c-MYC overexpression, NM23 repression, and therapeutic rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. mdpi.com [mdpi.com]
- 4. MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Stabilizer of the MYC G4-Quadruplex Induces Endoplasmic Reticulum Stress, Senescence and Pyroptosis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule Stabilizer of the MYC G4-Quadruplex Induces Endoplasmic Reticulum Stress, Senescence and Pyroptosis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stabilization of MYC G-quadruplex DNA by ruthenium (II) complex overcomes imatinib resistance in chronic myeloid leukemia cells harboring T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating in vitro G4 stabilization to cellular efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges in translating the in vitro stabilization of G-quadruplexes (G4s) into measurable cellular efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues faced by researchers developing G4-stabilizing ligands.
Q1: My G4 ligand shows high stabilizing potential in vitro (e.g., high ΔTm in FRET melting assays) but has little to no effect in my cellular assays. What are the common causes?
A1: This is a frequent and significant hurdle. The discrepancy often arises from one or more of the following factors:
-
Poor Cell Permeability: The ligand may not efficiently cross the cell membrane to reach its nuclear or cytoplasmic targets. Many G4 ligands are planar, aromatic molecules that may have poor physicochemical properties for cellular uptake.[1]
-
Subcellular Sequestration: The ligand might be trapped in cellular compartments, such as lysosomes, preventing it from reaching G4 structures in the nucleus or cytoplasm.
-
Off-Target Binding: The compound may bind to other cellular components with high affinity, reducing the effective concentration available to engage with G4s. For example, the clinical candidate CX-3543 (quarfloxin) showed high binding to albumin.[1]
-
Cellular Efflux: The ligand could be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
The Cellular Milieu: The complex and crowded environment inside a cell, including interactions with G4-binding proteins and helicases, can alter G4 stability and ligand binding compared to dilute buffered solutions used in vitro.[2][3]
Troubleshooting Workflow: From In Vitro Potency to Cellular Inactivity
The following diagram outlines a logical workflow to diagnose why a potent in vitro G4 ligand fails in cellular assays.
Caption: A troubleshooting decision tree for G4 ligand development.
Q2: How can I confirm that my G4 ligand is actually binding to G4 structures within the cell?
A2: Confirming on-target engagement in a cellular context is critical. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[4][5] While it doesn't directly measure binding to the G4 DNA, it can confirm binding to a G4-interacting protein (like a helicase or transcription factor) whose stability is altered when the G4-ligand complex is formed.
-
G4-Chromatin Immunoprecipitation (G4-ChIP): This is a powerful method to map G4 structures across the genome.[6][7] By treating cells with your ligand and performing ChIP with a G4-specific antibody (e.g., BG4), you can observe an enrichment of G4 structures at specific genomic loci, indicating ligand-induced stabilization.[8]
-
Fluorescence Lifetime Imaging Microscopy (FLIM): Using specific fluorescent probes whose lifetime changes upon binding to G4 structures (like DAOTA-M2), you can visualize G4s in live cells.[9] A non-fluorescent G4 ligand that displaces the probe can be used to confirm competitive binding in a cellular environment.
-
Reporter Gene Assays: Use a reporter construct (e.g., luciferase) driven by a promoter containing a G4-forming sequence. A functional G4 ligand should suppress reporter expression. Crucially, a control construct with a mutated sequence that cannot form a G4 should be largely unaffected by the ligand.[10]
Q3: My ligand is highly cytotoxic at the concentrations required for G4 stabilization. How can I distinguish between targeted G4-mediated effects and general toxicity?
A3: This challenge points to a narrow therapeutic window or significant off-target effects.
-
Determine the Therapeutic Window: A successful compound should show G4-mediated effects (e.g., downregulation of a target gene like c-MYC) at concentrations well below those that induce broad cytotoxicity (IC50). If these concentrations overlap, the observed cell death may not be due to the intended mechanism.[11]
-
Identify Off-Targets: Some G4 ligands have known off-target liabilities, such as inhibition of the hERG channel, which can cause cardiotoxicity.[12][13] Screening your compound against a panel of common off-targets (e.g., kinases, GPCRs) is advisable.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your lead compound. The goal is to separate G4-binding affinity from cytotoxicity. An ideal analog would retain or improve G4 stabilization while showing reduced off-target effects and toxicity.[13]
-
Use Control Cell Lines: Compare the effects of your ligand on a cancer cell line known to be dependent on a G4-regulated oncogene (e.g., c-MYC) versus a normal, non-cancerous cell line. A greater effect in the cancer cell line suggests some level of targeted activity.[14]
Q4: My G4-responsive luciferase reporter assay yields inconsistent results or high background. What are the common pitfalls?
A4: Reporter assays are sensitive to many variables. Here are common issues and solutions:
-
Low Transfection Efficiency: This is a primary source of weak or variable signals. Optimize the DNA-to-transfection reagent ratio and ensure the use of high-quality plasmid DNA.[15][16]
-
Promoter Strength and Cell Type: The chosen promoter may be too weak or strong in your specific cell line, leading to signals that are either buried in noise or saturated.
-
High Background Signal: This can be caused by contamination or the use of plates that are not opaque. Use fresh reagents and white-walled plates to minimize background.[15]
-
Lack of Proper Controls: It is essential to include a secondary reporter (like Renilla luciferase) on a separate plasmid for normalization against transfection efficiency and cell number.[17] Additionally, a negative control plasmid where the G4-forming sequence is mutated is crucial to demonstrate that the ligand's effect is G4-dependent.[10]
Quantitative Data Summary
Table 1: Comparison of Select G4 Ligands - In Vitro vs. Cellular Activity
| Ligand | Target G4 (Example) | ΔTm (°C) in vitroa | Cellular IC50 (µM)b | Key Cellular Challenges |
| RHPS4 | Telomeric | >25 | 0.1 - 1.0 | Cardiotoxicity due to off-target effects (hERG inhibition).[1][18] |
| BRACO-19 | Telomeric, c-MYC | ~20 | 0.5 - 5.0 | Low selectivity against duplex DNA, poor pharmacological properties.[18][19] |
| Quarfloxin (CX-3543) | Ribosomal DNA | ~15 | 0.1 - 2.0 | High binding to plasma albumin, limiting bioavailability.[1] |
| Pyridostatin (PDS) | Pan-G4 | ~25-30 | 1.0 - 10.0 | Induces DNA damage response at cytotoxic concentrations.[11][19] |
| TMPyP4 | Pan-G4 | Variable | >10 | Very low selectivity, binds strongly to duplex and triplex DNA.[18][19] |
aΔTm values are approximate and vary based on the specific G4 sequence and buffer conditions. bIC50 values are highly dependent on the cell line and assay duration.
Experimental Protocols
FRET Melting Assay for G4 Stabilization
Principle: A short oligonucleotide capable of forming a G4 is labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its ends. In the folded G4 state, the ends are close, and FRET occurs. Upon thermal denaturation, the oligonucleotide unfolds, the fluorophores separate, and FRET is lost. A G4-stabilizing ligand increases the melting temperature (Tm).[20]
Methodology:
-
Preparation: Prepare a solution of the dual-labeled G4 oligonucleotide (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM Lithium Cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).[21]
-
Ligand Addition: Dispense the oligonucleotide solution into a 96-well PCR plate. Add the test ligand to achieve the desired final concentration (e.g., 1 µM). Include a DMSO-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR machine. Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in 1°C increments.
-
Data Acquisition: Record the fluorescence of the donor fluorophore at each temperature step.
-
Analysis: Plot fluorescence versus temperature. The Tm is the temperature at which 50% of the G4s are unfolded, determined from the midpoint of the transition in the melting curve. The stabilization potential is reported as ΔTm (Tm with ligand - Tm without ligand).
DNA Polymerase Stop Assay
Principle: A stable G4 structure acts as a physical barrier to DNA polymerase, causing the enzyme to stall. A ligand that stabilizes the G4 structure will enhance this stalling.[22][23]
Methodology:
-
Template-Primer Annealing: Anneal a fluorescently labeled primer to a single-stranded DNA template containing a G4-forming sequence.
-
G4 Folding: Incubate the annealed template-primer in a potassium-containing buffer (e.g., 100 mM KCl) to facilitate G4 folding. Add the test ligand or a vehicle control and incubate.
-
Polymerase Extension: Initiate DNA synthesis by adding a DNA polymerase (e.g., Taq polymerase) and dNTPs.[24]
-
Reaction Quenching: Stop the reaction after a defined time (e.g., 5-15 minutes) by adding a stop solution (e.g., formamide with EDTA).
-
Analysis: Denature the products and separate them by size using denaturing polyacrylamide gel electrophoresis. Visualize the fluorescently labeled DNA fragments. An increase in the intensity of the band corresponding to the polymerase stalling just before the G4 sequence indicates ligand-mediated stabilization.[25]
Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding increases the thermal stability of a target protein. CETSA measures the amount of soluble protein remaining in the cell lysate after heat treatment, with a higher amount indicating stabilization by a ligand.[4][26]
Methodology:
-
Cell Treatment: Treat intact cells with the G4 ligand at various concentrations. Include a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). One aliquot should remain unheated as a control.[26]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., a G4-binding protein) in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis: Plot the percentage of soluble protein against temperature for each ligand concentration. A rightward shift in the melting curve indicates target stabilization and therefore engagement by the ligand.
Visualizations of Workflows and Pathways
Experimental Workflow: Confirming On-Target G4 Engagement
This diagram illustrates the experimental sequence to validate that a ligand engages G4 structures in cells, leading to a specific downstream effect.
Caption: Workflow to validate on-target G4 ligand activity in cells.
Signaling Pathway: c-MYC Regulation by a G4 Ligand
This diagram shows a simplified pathway of how a G4 ligand can inhibit c-MYC expression, leading to an anti-proliferative effect.
Caption: Regulation of c-MYC expression via G4 ligand stabilization.
References
- 1. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics measurements of G-quadruplex binding and unfolding by helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00023D [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. G4 ChIP-Seq [bio-protocol.org]
- 9. Visualising G-quadruplex DNA dynamics in live cells by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5′-UTR G-Quadruplex-Mediated Translation Regulation in Eukaryotes: Current Understanding and Methodological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Balancing Affinity, Selectivity, and Cytotoxicity of Hydrazone-Based G-Quadruplex Ligands for Activation of Interferon β Genes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. mdpi.com [mdpi.com]
- 19. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 24. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 26. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
Validation & Comparative
Validating On-Target Engagement of c-Myc Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation and a key target in cancer drug discovery. However, validating the on-target engagement of c-Myc inhibitors in a cellular context is a multifaceted process. This guide provides a comparative overview of experimental approaches to validate the on-target activity of c-Myc inhibitor 13, a selective c-Myc G-quadruplex stabilizer, alongside other well-established c-Myc inhibitors with different mechanisms of action.
Introduction to this compound
This compound (also known as compound A6) is a small molecule designed to inhibit c-Myc transcription.[1] Its mechanism of action involves the selective stabilization of G-quadruplex (G4) structures in the promoter region of the c-MYC gene.[1] These four-stranded DNA structures can act as transcriptional repressors, and their stabilization by small molecules is a promising strategy to downregulate c-Myc expression.[2][3]
Comparative Analysis of c-Myc Inhibitors
To effectively evaluate this compound, it is essential to compare its on-target engagement and cellular effects with inhibitors that target c-Myc through different mechanisms. This guide focuses on two well-characterized inhibitors:
-
10058-F4: A small molecule that disrupts the protein-protein interaction between c-Myc and its obligate binding partner Max, thereby preventing the formation of a functional transcriptional activation complex.[4][5][6]
-
JQ1: A BET bromodomain inhibitor that indirectly suppresses c-Myc expression by displacing the BRD4 protein from chromatin, a critical step for c-Myc transcription.[7][8]
The following tables summarize the on-target engagement and cellular activity of these inhibitors. While specific experimental data for this compound is limited in the public domain, we have included representative data for other c-Myc G-quadruplex stabilizers to illustrate the expected outcomes of validation assays.
Table 1: On-Target Engagement Validation
| Assay | c-Myc G-Quadruplex Stabilizer (Representative) | 10058-F4 (c-Myc/Max Inhibitor) | JQ1 (BET Bromodomain Inhibitor) |
| Cellular Thermal Shift Assay (CETSA) | Data not available. Expected to show thermal stabilization of a G4-binding protein like Nucleolin upon inhibitor binding. | Demonstrates thermal stabilization of c-Myc protein upon direct binding. | Shows thermal stabilization of BRD4, its direct target, but not c-Myc.[9] |
| Chromatin Immunoprecipitation (ChIP-seq) | Expected to show no change or a decrease in c-Myc binding at its target gene promoters due to reduced c-Myc protein levels. | Demonstrates a global decrease in c-Myc occupancy at its target gene promoters.[10] | Leads to a significant reduction in BRD4 occupancy at the MYC super-enhancer, resulting in decreased c-Myc transcription.[11][12][13] |
| Reporter Gene Assay | Shows decreased reporter gene expression driven by the c-Myc promoter containing the G-quadruplex sequence.[14] | Inhibits c-Myc-dependent reporter gene expression. | Suppresses reporter gene activity under the control of the MYC promoter and its regulatory elements. |
Table 2: Cellular Activity and Potency
| Parameter | c-Myc G-Quadruplex Stabilizer (Representative) | 10058-F4 (c-Myc/Max Inhibitor) | JQ1 (BET Bromodomain Inhibitor) |
| IC50 (Cell Viability) | Varies depending on the compound and cell line (e.g., 2.3 µM - 5.53 µM for some indoloquinoline derivatives in Raji cells).[15] | Cell line dependent, with IC50 values ranging from approximately 4.6 µM to 145.5 µM in various cancer cell lines.[16][17] | Potent, with IC50 values typically in the nanomolar range (e.g., below 300 nM in many cancer cell lines).[18] |
| Effect on c-Myc Protein Levels | Downregulates c-Myc protein expression by inhibiting its transcription.[3] | Can lead to a decrease in c-Myc protein levels.[4][19] | Potently downregulates c-Myc protein expression.[8][20] |
| Effect on c-Myc Target Gene Expression | Suppresses the expression of c-Myc downstream target genes.[15] | Reverses the expression of c-Myc target genes.[10] | Leads to a widespread downregulation of the c-Myc transcriptional program.[13][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of on-target engagement. Below are protocols for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the c-Myc inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., c-Myc, BRD4) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor, signifying that the inhibitor has bound to and stabilized the target protein.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of a protein of interest, such as c-Myc or BRD4, and to assess how these binding patterns are altered by an inhibitor.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-c-Myc or anti-BRD4). Use antibody-coupled magnetic beads to pull down the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein. Compare the peak profiles between inhibitor-treated and control samples to determine changes in protein occupancy.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the c-Myc inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) of the compound.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: c-Myc Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logical Flow of Different c-Myc Inhibitor Mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10058-F4 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling c-Myc G4-Ligand Engagement: A Comparative Guide to Cellular Thermal Shift Assays
For researchers, scientists, and drug development professionals, the c-Myc oncogene represents a pivotal but challenging therapeutic target. Its regulation via a G-quadruplex (G4) secondary structure in its promoter region has opened new avenues for targeted therapies. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool to validate the direct binding of small molecule ligands to the c-Myc protein in a cellular context. This guide provides a comparative overview of ligands evaluated by CETSA for their ability to engage c-Myc, alongside data from alternative biophysical assays for a broader understanding of c-Myc G4 stabilization.
This guide presents a comparison of ligands that have been shown to interact with the c-Myc protein using the Cellular Thermal Shift Assay (CETSA). Due to the limited availability of head-to-head quantitative CETSA data for a range of c-Myc G4 ligands, this guide also incorporates thermal shift data from Förster Resonance Energy Transfer (FRET) melting assays. FRET melting assays directly measure the thermal stabilization of the c-Myc G4 DNA structure upon ligand binding, providing valuable insights into the primary target engagement of these compounds.
Comparative Analysis of c-Myc Ligand Binding and G4 Stabilization
The following table summarizes the effects of different ligands on the thermal stability of the c-Myc protein (as determined by CETSA) and the c-Myc G4 DNA structure (as determined by FRET melting assays).
| Ligand | Assay Type | Target | Cell Line / Conditions | Observed Thermal Shift (ΔTm) | Reference |
| Anlotinib | CETSA | c-Myc Protein | NCI-H929 | Decreased thermal stability | [1] |
| EN4 | CETSA | c-Myc Protein | 231MFP | Decreased thermal stability | [2] |
| Compound 24 | FRET Melting | c-Myc G4 DNA | In vitro (Jurkat cell extract) | +12.8 °C | [3] |
| EMICORON | FRET Melting | c-Myc G4 DNA | In vitro | +16.4 °C | [3] |
| Phen₂N₄ | FRET Melting | c-Myc G4 DNA | In vitro | +17.2 °C | [3] |
| Compound 15 | FRET Melting | c-Myc G4 DNA | In vitro | +4.4 °C | [3] |
Note: A positive ΔTm in FRET melting assays indicates stabilization of the G4 structure. The CETSA data for Anlotinib and EN4 indicate a decrease in the thermal stability of the c-Myc protein upon ligand binding. This can occur if the ligand binds to a less stable conformation of the protein or induces a conformational change that leads to destabilization.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for c-Myc Protein Engagement
This protocol is a representative method compiled from general CETSA principles and specific details mentioned in studies on c-Myc ligands.[1][4][5][6]
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., NCI-H929 for Anlotinib, 231MFP for EN4) to approximately 80% confluency.
-
Treat cells with the desired concentration of the c-Myc G4 ligand or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours) under normal culture conditions.
2. Cell Harvesting and Lysis:
-
Harvest cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant containing the soluble protein fraction.
3. Thermal Challenge:
-
Aliquot the soluble protein lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
A non-heated sample (kept at 4°C) serves as a control.
4. Separation of Soluble and Aggregated Protein:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for c-Myc.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Plot the normalized band intensities against the corresponding temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The shift in the melting curve in the presence of the ligand compared to the vehicle control (ΔTm) indicates target engagement.
Förster Resonance Energy Transfer (FRET) Melting Assay for c-Myc G4 DNA Stabilization
This protocol outlines a general procedure for assessing the stabilization of c-Myc G4 DNA by ligands.[3][7][8]
1. Oligonucleotide Preparation:
-
Synthesize a DNA oligonucleotide corresponding to the G4-forming sequence in the c-Myc promoter (e.g., Pu27).
-
Label the oligonucleotide with a FRET pair, typically a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
2. Annealing of the G4 Structure:
-
Dissolve the labeled oligonucleotide in a buffer containing a G4-stabilizing cation (typically 100 mM KCl or NaCl).
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate the formation of the G4 structure.
3. FRET Melting Experiment:
-
Prepare a reaction mixture containing the annealed G4 oligonucleotide, buffer, and the ligand at the desired concentration or a vehicle control.
-
Use a real-time PCR instrument or a dedicated thermal cycler with fluorescence detection capabilities.
-
Measure the fluorescence of the donor fluorophore while gradually increasing the temperature from room temperature to 95°C in small increments (e.g., 1°C/minute).
-
As the temperature increases, the G4 structure unfolds, separating the fluorophore and quencher, resulting in an increase in fluorescence.
4. Data Analysis:
-
Plot the normalized fluorescence intensity against temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded, which corresponds to the midpoint of the transition in the melting curve.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the G4 oligonucleotide in the absence of the ligand from the Tm in the presence of the ligand. A positive ΔTm indicates that the ligand stabilizes the G4 structure.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the CETSA workflow and the c-Myc signaling pathway.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Directly targeting c-Myc contributes to the anti-multiple myeloma effect of anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Myc G-Quadruplex Stabilizers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the c-Myc oncogene presents a compelling therapeutic target. Its overexpression is a hallmark of numerous cancers, driving cell proliferation and survival. One promising strategy to inhibit c-Myc expression is the stabilization of G-quadruplex (G4) structures in its promoter region. This guide provides a head-to-head comparison of different c-Myc G-quadruplex stabilizers, offering a comprehensive overview of their performance based on experimental data.
Stabilization of the G-quadruplex structure in the nuclease hypersensitive element (NHE) III1 of the c-Myc promoter acts as a silencer, repressing transcription.[1] A variety of small molecules have been developed to bind and stabilize this structure, effectively downregulating c-Myc expression and inhibiting cancer cell growth.[2][3] This comparison guide delves into the binding affinity, selectivity, and cellular activity of prominent c-Myc G4 stabilizers, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of c-Myc G-Quadruplex Stabilizers
The efficacy of a c-Myc G4 stabilizer is determined by its ability to selectively bind and stabilize the c-Myc G4 structure, leading to the downregulation of c-Myc expression and subsequent anti-cancer effects. The following tables summarize the performance of various classes of stabilizers based on key experimental parameters.
Table 1: Binding Affinity and Thermal Stabilization
This table presents the dissociation constant (Kd) or association constant (Ka) as a measure of binding affinity, and the change in melting temperature (ΔTm) as an indicator of thermal stabilization of the c-Myc G-quadruplex upon ligand binding. A lower Kd or higher Ka indicates stronger binding, while a larger ΔTm signifies greater stabilization.
| Stabilizer Class | Compound | Binding Affinity (K_d_ / K_a_) | Thermal Stabilization (ΔT_m_ in °C) | Reference |
| Quindolines | Quindoline-i | - | 5.2 | [1] |
| Compound 4 | - | 6.7 | [4] | |
| Compound 12 | - | 16.5 | [4] | |
| Carbazoles | BMVC | K_d_ = 36 nM | - | [5] |
| Cz-1 | K_d_ = 0.21 µM | 15.8 | [5] | |
| IZCZ-3 | - | 20 | [5] | |
| Berberine Derivatives | Compound 21 | - | 29 | [6] |
| Thiazole Peptides | TH3 | - | Preferential stabilization | [1] |
| Indolylmethyleneindanones | InEt2 | K_a_ ~ 10^5 to 10^6 M^-1 | up to 24 | [7] |
| InPr2 | K_a_ ~ 10^5 to 10^6 M^-1 | up to 24 | [7] | |
| Phenanthroimidazoisoindol-acrylates | 3fa, 3ha, 3ae | K_a_ ~ 10^6 M^-1 | - | [8] |
| Plant Secondary Metabolites | Sanguinarine | K_a_ = 7.76 to 0.86 x 10^6 M^-1 | 3.5 | [9] |
| Quercetin | - | 3.0 | [9] | |
| Metal Complexes | PtL1,2 | - | Higher than Cu complexes | [5] |
| Co(III) complex 55 | Higher affinity than other complexes | - | [5] | |
| Peptidomimetics | PBP2 | EC_50_ = 1.3 µM | - | [5] |
| DNAi | 5T | Comparable to clamp a | - | [10] |
Table 2: Cellular Activity and Selectivity
This table summarizes the in-cell efficacy of the stabilizers, primarily through their half-maximal inhibitory concentration (IC50) in cancer cell lines. It also provides information on their selectivity for the c-Myc G-quadruplex over other G-quadruplexes or duplex DNA.
| Stabilizer Class | Compound | Cell Line(s) | IC_50_ | Selectivity | Reference |
| Quindolines | Compound 12 | HCT-116, Raji | 3.4 µM, 3.1 µM (96h) | - | [11] |
| Carbazoles | Cz-1 | HeLa, HCT116 | 3.4 µM, 3.2 µM | Selective for c-Myc G4 over duplex DNA | [5] |
| IZCZ-3 | SiHa, HeLa, Huh7, A375 | 2.1–4.2 µM | Higher IC50 in normal cells | [5] | |
| Indolylmethyleneindanones | InEt2, InPr2 | - | Low IC50 (~2 µM) in Taq polymerase stop assay | Highly specific for c-Myc and c-KIT G4s over telomeric and duplex DNAs | [7] |
| Peptidomimetics | PBP2 | - | 3.3 µM (MTT assay) | High selectivity for c-Myc G4 over duplex DNA | [5] |
| Quinolines | QN-1 | Various cancer cell lines | 0.7–0.9 µM | Selective for c-Myc G4 over other G4s | [3] |
| Plant Secondary Metabolites | Quercetin, Thymoquinone | - | - | High selectivity for c-Myc G4 | [9] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of c-Myc G4 stabilizers. Below are detailed methodologies for key experiments cited in this guide.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.[12]
Objective: To measure the change in melting temperature (ΔT_m_) of the c-Myc G-quadruplex DNA in the presence of a stabilizer.
Materials:
-
Dual-labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-Pu22-TAMRA-3').
-
Assay buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).
-
Test compound (stabilizer).
-
Real-time PCR instrument.
Procedure:
-
Prepare a stock solution of the dual-labeled c-Myc oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
In a 96-well plate, prepare reaction mixtures containing the annealed oligonucleotide (e.g., 0.2 µM) and the test compound at various concentrations. Include a control with no compound.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to record fluorescence intensity (FAM channel) while gradually increasing the temperature from 25°C to 95°C in increments of 1°C.
-
The melting temperature (T_m_) is the temperature at which 50% of the G-quadruplex is unfolded, determined from the first derivative of the melting curve.
-
Calculate the ΔT_m_ by subtracting the T_m_ of the control from the T_m_ of the sample with the compound.
Diagram of FRET Melting Assay Workflow:
Caption: Workflow for determining G-quadruplex thermal stabilization using a FRET melting assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between a ligand and a biomolecule.[13]
Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants, and the equilibrium dissociation constant (K_d_) for the interaction between a stabilizer and the c-Myc G-quadruplex.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated).
-
Biotinylated c-Myc G-quadruplex-forming oligonucleotide.
-
Running buffer (e.g., HBS-EP buffer).
-
Test compound (stabilizer).
Procedure:
-
Immobilize the biotinylated c-Myc oligonucleotide onto the streptavidin-coated sensor chip.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the compound over the sensor surface at a constant flow rate and record the sensorgram, which shows the change in response units (RU) over time.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on_, k_off_, and K_d_ (K_d_ = k_off_ / k_on_).
Diagram of SPR Experimental Workflow:
Caption: A typical workflow for analyzing ligand-G-quadruplex interactions using SPR.
Luciferase Reporter Assay
This cell-based assay is used to measure the effect of a compound on the transcriptional activity of the c-Myc promoter.[6][14]
Objective: To quantify the inhibition of c-Myc promoter activity by a G-quadruplex stabilizer.
Materials:
-
Human cell line (e.g., HEK293 or a cancer cell line).
-
Luciferase reporter plasmid containing the c-Myc promoter upstream of the luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the c-Myc promoter-luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of c-Myc promoter activity relative to a vehicle-treated control.
Diagram of c-Myc Signaling Pathway and Reporter Assay Logic:
Caption: c-Myc transcription is silenced by G4 formation, a process enhanced by stabilizers.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the levels of c-Myc mRNA in cells after treatment with a stabilizer.[15][16]
Objective: To measure the downregulation of c-Myc gene expression at the mRNA level.
Materials:
-
Cancer cell line.
-
Test compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH or ABL1).
-
Real-time PCR instrument.
Procedure:
-
Treat cells with the test compound for a specific duration.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using the cDNA, primers for c-Myc and the housekeeping gene, and the qRT-PCR master mix.
-
Determine the cycle threshold (Ct) values for both c-Myc and the housekeeping gene.
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a vehicle-treated control.
Diagram of qRT-PCR Experimental Workflow:
Caption: Workflow for quantifying c-Myc mRNA expression levels using qRT-PCR.
Conclusion
The development of small molecules that selectively stabilize the c-Myc G-quadruplex is a rapidly advancing field with significant therapeutic potential. This guide provides a comparative overview of various classes of stabilizers, highlighting their performance in terms of binding, stabilization, and cellular activity. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the development of novel and effective c-Myc-targeting cancer therapies. It is important to note that while in vitro assays provide valuable initial data, cellular and in vivo studies are crucial to confirm the biological activity and therapeutic potential of these compounds. The presented data and methodologies aim to facilitate a more informed and efficient drug discovery process in this critical area of cancer research.
References
- 1. Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy [mdpi.com]
- 4. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Insight into Stabilization of G-Quadruplex in c-MYC Region with Phenanthroimidazoisoindol-Acrylates and their Binding Behaviour towards Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Downregulation of MYC through G-quadruplex Stabilization by DNAi [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
transcriptomic analysis to compare downstream effects of c-Myc inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a majority of human cancers. As a transcription factor, c-Myc orchestrates a broad transcriptional program, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the downstream transcriptomic effects of different classes of c-Myc inhibitors, supported by experimental data, to aid researchers in selecting and utilizing these powerful tools.
Introduction to c-Myc Inhibition Strategies
c-Myc exerts its transcriptional control by forming a heterodimer with its partner protein MAX, which then binds to E-box sequences in the promoter regions of target genes.[1][2] Therapeutic strategies to inhibit c-Myc function can be broadly categorized as either direct or indirect.
-
Direct inhibitors , such as 10058-F4 and the more recent MYCi975 , are designed to physically interfere with the c-Myc/MAX heterodimerization, thereby preventing DNA binding and subsequent transcriptional activation.[3][4]
-
Indirect inhibitors , exemplified by JQ1 , do not target c-Myc directly. Instead, they modulate proteins that regulate c-Myc transcription. JQ1 is a BET bromodomain inhibitor that displaces the BRD4 protein from chromatin, leading to the downregulation of MYC gene expression.[1][2]
This guide will compare the transcriptomic consequences of these distinct inhibitory mechanisms.
Comparative Transcriptomic Analysis
The following tables summarize quantitative data from transcriptomic studies on three prominent c-Myc inhibitors: MYCi975, 10058-F4, and JQ1. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions.
Table 1: Overview of Transcriptomic Impact of c-Myc Inhibitors
| Inhibitor | Class | Mechanism of Action | Key Transcriptomic Effects | Number of Differentially Expressed Genes (DEGs) | Reference Cell Line(s) |
| MYCi975 | Direct | Disrupts c-Myc/MAX dimerization and promotes c-Myc degradation.[3] | Selective downregulation of c-Myc target genes involved in cell cycle, DNA replication, and signal transduction. RNA biogenesis and core transcriptional pathway genes are largely spared.[3][5] | 1183 common DEGs across 3 cell lines (22Rv1, PC3, P493-6).[3][6] | 22Rv1 (Prostate Cancer)[3] |
| 10058-F4 | Direct | Disrupts c-Myc/MAX dimerization.[4][7] | Downregulation of c-Myc and its target genes like hTERT. Upregulation of cell cycle inhibitors (p21, p27) and pro-apoptotic genes (Bax, PUMA, Bim, FasL).[4][8][9] | Not explicitly quantified in the provided search results. | K562 (Chronic Myeloid Leukemia), 2008C13 (Ovarian Cancer)[8][9] |
| JQ1 | Indirect | Inhibits BET bromodomains (BRD4), leading to transcriptional suppression of MYC.[1][2] | Robust downregulation of MYC mRNA and subsequent global downregulation of Myc-dependent target genes.[1][2] | Top 30 up- and down-regulated genes identified in HD-MB3 cells.[10] | MM.1S (Multiple Myeloma), LP-1, Raji (Lymphoma)[1][2] |
Table 2: Effects on Key c-Myc Target Gene Pathways
| Pathway | MYCi975 | 10058-F4 | JQ1 |
| Cell Cycle | Downregulation of genes like MCM2 and MCM10.[3] Leads to G1 arrest. | Upregulation of CDK inhibitors (p21, p27, GADD45A).[8][9] Induces G1 arrest.[9] | Induces G1 arrest and cellular senescence.[1] Upregulation of p21.[2] |
| Apoptosis | Induces PARP cleavage, a hallmark of apoptosis.[3] | Downregulation of Bcl-2 and upregulation of Bax.[9] | Modest induction of apoptosis.[1] |
| Metabolism | Significantly enriched for regulation of nucleic acid metabolism.[3][6] | Not a primary reported effect in the provided search results. | Downregulation of genes involved in glycolysis. |
| Signal Transduction | Heavily targets signal transduction pathways.[3] | Not a primary reported effect in the provided search results. | Affects pathways related to p53.[10] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the c-Myc signaling pathway, a typical experimental workflow for transcriptomic analysis of inhibitors, and the differential mechanisms of action.
Caption: The c-Myc signaling pathway.
Caption: Experimental workflow for transcriptomic analysis.
Caption: Mechanisms of direct vs. indirect c-Myc inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for transcriptomic analysis based on the cited literature.
RNA-sequencing (RNA-seq) Protocol for MYCi975 Treatment
This protocol is based on the methodology described in the study by Holmes et al. (2022).[3]
-
Cell Culture and Treatment: 22Rv1 prostate cancer cells were cultured under standard conditions. Cells were treated with 10 µM MYCi975 or DMSO (vehicle control) for 24 and 48 hours.
-
RNA Extraction: Total RNA was isolated from a consistent number of cells for each treatment group to control for RNA abundance. A spike-in control was added.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and subjected to high-throughput sequencing.
-
Data Analysis: Raw sequencing reads were filtered and aligned to the human genome. Gene expression was quantified, and differentially expressed genes were identified. A false discovery rate (FDR) < 0.01 was used as a significance threshold.[3][6]
RNA-sequencing (RNA-seq) Protocol for JQ1 Treatment
This protocol is a general representation based on studies utilizing JQ1 for transcriptomic analysis.[11]
-
Cell Culture and Treatment: Cancer cell lines (e.g., AGS gastric carcinoma cells) were treated with JQ1 (concentrations and times vary, e.g., for 12 or 24 hours) or DMSO as a control.
-
RNA Extraction: Total RNA was isolated using TRIzol reagent according to the manufacturer's protocol.
-
Library Preparation and Sequencing: Paired-end RNA-seq libraries were prepared and sequenced on an Illumina HiSeq platform.
-
Data Analysis: Raw reads were quality-controlled, aligned to the human reference genome (e.g., UCSC hg19), and gene expression was quantified. Differentially expressed genes were identified using software such as DESeq2.[11]
Gene Expression Analysis for 10058-F4 Treatment
Transcriptomic studies for 10058-F4 often utilize quantitative real-time PCR (qRT-PCR) to assess the expression of specific target genes.[9][12]
-
Cell Culture and Treatment: K562 cells were treated with varying concentrations of 10058-F4 for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted, and 1 µg of RNA was used for complementary DNA (cDNA) synthesis.
-
qRT-PCR: The expression levels of target genes (e.g., c-Myc, p21, p27, GADD45A, Pin1) were quantified using qRT-PCR.
-
Data Analysis: Gene expression changes were calculated relative to untreated control cells.[12]
Conclusion
The transcriptomic consequences of c-Myc inhibition are directly linked to the inhibitor's mechanism of action. Direct inhibitors like MYCi975 and 10058-F4 abrogate c-Myc's function by preventing its interaction with MAX, leading to a rapid and selective change in the expression of c-Myc target genes. In contrast, indirect inhibitors like JQ1 act upstream by suppressing MYC transcription, resulting in a broader, global downregulation of the c-Myc-dependent transcriptional program.
MYCi975 has been shown to selectively spare genes essential for basal cellular functions, which may contribute to its tolerability in vivo.[3] Both direct and indirect inhibitors effectively impact key cancer-related pathways, including cell cycle progression and apoptosis, albeit through different primary transcriptomic changes. The choice of inhibitor will depend on the specific research question and the desired biological outcome. This guide provides a foundational comparison to inform such decisions in the ongoing effort to therapeutically target the oncogenic activity of c-Myc.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Regulation of a Master Oncogene: A Side-by-Side Analysis of G4 Stabilizers and BET Inhibitors on c-Myc Expression
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the c-Myc oncogene is paramount. Overexpressed in a vast array of human cancers, c-Myc is a master transcriptional regulator that drives cell proliferation and tumorigenesis. Direct inhibition of the c-Myc protein has proven challenging, leading researchers to explore strategies that modulate its expression at the transcriptional level. Two prominent classes of small molecules that have emerged in this endeavor are G4 stabilizers and BET (Bromodomain and Extra-Terminal) inhibitors. This guide provides a comprehensive side-by-side analysis of their mechanisms, efficacy, and the experimental protocols used to evaluate their impact on c-Myc expression.
At a Glance: G4 Stabilizers vs. BET Inhibitors
| Feature | G4 Stabilizers | BET Inhibitors |
| Target | G-quadruplex (G4) DNA secondary structure in the c-Myc promoter | Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4) |
| Mechanism of Action | Bind to and stabilize the G4 structure, impeding transcriptional machinery access and repressing c-Myc transcription.[1][2][3] | Competitively bind to the bromodomains of BET proteins, displacing them from acetylated histones at the c-Myc promoter and super-enhancers, leading to transcriptional downregulation.[4][5][6] |
| Mode of c-Myc Regulation | Transcriptional Repression | Transcriptional Repression |
| Reported Efficacy | Variable, with some compounds showing significant downregulation of c-Myc mRNA and protein levels.[7][8][9] | Potent and rapid downregulation of c-Myc transcription has been observed with inhibitors like JQ1.[4][10][11][12] |
Quantitative Analysis of c-Myc Downregulation
The following tables summarize quantitative data from various studies, showcasing the effects of representative G4 stabilizers and BET inhibitors on c-Myc expression. It is important to note that experimental conditions, cell lines, and specific compounds vary between studies, which can influence the magnitude of the observed effects.
Table 1: Effect of G4 Stabilizers on c-Myc Expression
| Compound | Cell Line | Concentration | Treatment Duration | % Decrease in c-Myc mRNA | % Decrease in c-Myc Protein | Reference |
| TMPyP4 | HeLa | 100 µM | Not Specified | 28.6% (luciferase reporter) | Not Reported | [8] |
| Quarfloxin (CX-3543) | - | - | - | - | - | [3] |
| Sanguinarine | HeLa | 0.04 µM | Not Specified | 21.2% (luciferase reporter) | Not Reported | [8] |
| Compound 16 | AML and Lymphoma cell lines | 57 nM - 1.75 µM (IC50) | Not Specified | Yes (not quantified) | Yes (not quantified) | [7] |
| HCQ | Triple-negative breast cancer cells | Not Specified | Not Specified | Significant reduction | Notable reduction | [13] |
Table 2: Effect of BET Inhibitors on c-Myc Expression
| Compound | Cell Line | Concentration | Treatment Duration | % Decrease in c-Myc mRNA | % Decrease in c-Myc Protein | Reference |
| JQ1 | MM.1S (Multiple Myeloma) | 500 nM | 8 hours | ~60% | Not Reported | [4] |
| JQ1 | Raji (Burkitt's Lymphoma) | Not Specified | 4 hours | 80% | Decreased | [11] |
| JQ1 | MCC-3 & MCC-5 (Merkel Cell Carcinoma) | 800 nM | 72 hours | Significant decrease | Significant decrease | [10] |
| JQ1 | MHH-CALL4 & MUTZ-5 (B-ALL) | 500 nM | 8 hours | ~50-70% | Loss of detectable protein | [12] |
| ARV-771 (BET degrader) | PC3 & DU145 (Prostate Cancer) | 50 nM | Not Specified | Significant decrease | Significant decrease | [14] |
Visualizing the Mechanisms of Action
To better understand the distinct signaling pathways through which G4 stabilizers and BET inhibitors exert their effects on c-Myc expression, the following diagrams, generated using Graphviz, illustrate their mechanisms.
Caption: Mechanism of c-Myc repression by G4 stabilizers.
Caption: Mechanism of c-Myc repression by BET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G4 stabilizers and BET inhibitors. Below are generalized protocols for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines with known c-Myc dependency are commonly used, such as Burkitt's lymphoma (e.g., Raji, Daudi), multiple myeloma (e.g., MM.1S), acute myeloid leukemia (e.g., MOLM-13, MV4-11), and various solid tumor cell lines.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: G4 stabilizers or BET inhibitors are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cells are seeded at a predetermined density and allowed to adhere (for adherent cells) or stabilize in suspension. The compounds are then added to the culture medium at the desired final concentrations for the specified duration of the experiment. A vehicle control (e.g., DMSO) is always included.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The relative expression of c-Myc mRNA is quantified by qRT-PCR using a sequence detection system (e.g., Applied Biosystems 7500). Specific primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB) are used. The reaction mixture typically contains cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
Data Analysis: The relative expression of c-Myc is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene expression.
Western Blotting for c-Myc Protein Expression
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for c-Myc. A primary antibody for a loading control protein (e.g., β-actin, GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the c-Myc protein levels are normalized to the loading control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., BRD4) or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The amount of c-Myc promoter DNA associated with the protein of interest is quantified by qRT-PCR using primers specific for the c-Myc promoter region.
Conclusion
Both G4 stabilizers and BET inhibitors represent promising strategies for targeting c-Myc-driven cancers by downregulating its expression. While BET inhibitors have shown potent and rapid effects in preclinical and clinical studies, the development of G4 stabilizers is also a burgeoning field with the potential for high specificity. The choice between these two classes of inhibitors may depend on the specific cancer type, the genetic context of c-Myc dysregulation, and the desired therapeutic window. The experimental protocols outlined here provide a foundation for researchers to rigorously evaluate and compare the efficacy of novel compounds in these classes, ultimately advancing the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Downregulation of MYC through G-quadruplex Stabilization by DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of c-Myc Inhibitor 13
Hazard Identification and Chemical Properties
Without a specific SDS for "c-Myc inhibitor 13," we can infer potential hazards from similar c-Myc inhibitors, such as 10058-F4 (CAS 403811-55-2). Researchers should handle this compound with the assumption that it may possess similar properties until a definitive SDS is available.
| Property | Description | Source/Analogy |
| Physical Form | Typically a solid powder. | [1][2] |
| Solubility | Often soluble in organic solvents like DMSO. | [1][2] |
| GHS Pictograms | Likely includes GHS07 (Harmful/Irritant). | [1] |
| Hazard Statements | May include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [1] |
| Storage Class | Combustible Solids (German Storage Class 11). | [1] |
| Toxicity | The toxicological properties of this compound have not been thoroughly investigated. Treat as a potentially hazardous substance. | General Precaution |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound and other research-grade chemical inhibitors.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure (unused) compound, a stock solution, contaminated labware (e.g., pipette tips, tubes), or aqueous/organic solvent waste containing the inhibitor.
-
Segregate Waste: Do not mix incompatible waste streams. Keep solid and liquid waste separate. Halogenated and non-halogenated solvent wastes should also be segregated.[3]
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use chemically compatible, leak-proof containers with secure screw-top caps.[4][5] Plastic is often preferred for solid waste, while glass may be necessary for certain solvent wastes.[4]
-
Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag provided by your institution's EHS department as soon as the first drop of waste is added.[6] The label must include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory where it is generated.[4][5] This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][5] This prevents the release of vapors and potential spills.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[3]
-
Storage Limits: Be aware of the volume limits for SAAs (e.g., a maximum of 55 gallons of hazardous waste).[4]
Step 4: Arranging for Disposal
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemicals must not be poured down the drain or thrown in the regular trash.[4][7]
-
Request a Pickup: Once a waste container is full or you are finished with the chemical, submit a request for waste pickup through your institution's EHS department.[4][6]
-
Empty Containers: Empty containers that held the inhibitor should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: A workflow for the safe disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, the specific procedures set forth by your institution, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals. Always prioritize safety and environmental responsibility.
References
- 1. c-Myc Inhibitor [sigmaaldrich.com]
- 2. c-Myc Inhibitor [sigmaaldrich.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
